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  • Product: N-(2-Bromoethyl)-2-nitrobenzamide
  • CAS: 63004-24-0

Core Science & Biosynthesis

Foundational

N-(2-Bromoethyl)-2-nitrobenzamide chemical structure and physical properties

Title: N-(2-Bromoethyl)-2-nitrobenzamide: Structural Profiling, Synthesis, and Applications in Heterocyclic Chemistry Executive Summary N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a highly versatile bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(2-Bromoethyl)-2-nitrobenzamide: Structural Profiling, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a highly versatile bifunctional intermediate utilized extensively in organic synthesis and medicinal chemistry[1][2]. Featuring an electrophilic alkyl bromide, a rigid amide backbone, and a reducible ortho-nitro group, this molecule serves as a critical precursor for complex heterocyclic scaffolds, including oxazolines and functionalized anilines[3][4]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep dive into the molecule's physicochemical properties, the mechanistic causality behind its synthesis, and field-proven protocols for its downstream application.

Chemical Structure and Molecular Properties

The structural architecture of N-(2-bromoethyl)-2-nitrobenzamide (SMILES: C1=CC=C(C(=C1)C(=O)NCCBr)[O-]) dictates its unique reactivity profile[1].

  • Ortho-Nitro Group: Exerts a strong electron-withdrawing effect on the aromatic ring, stabilizing the molecule while remaining primed for selective catalytic reduction.

  • Amide Linkage: Provides structural rigidity and hydrogen-bonding capabilities, which are often critical for target binding in pharmacological applications.

  • 2-Bromoethyl Chain: Acts as a tethered internal electrophile. Once a suitable nucleophile is generated elsewhere in the molecule, this chain is perfectly positioned for intramolecular cyclization.

Table 1: Quantitative Chemical and Physical Properties (Data sourced from PubChem CID 3017373[1])

PropertyValue
Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
Exact Mass 271.97965 Da
XLogP3 (Lipophilicity) 1.0
Topological Polar Surface Area (TPSA) 74.9 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 4

Synthetic Methodology: The Schotten-Baumann Approach

The synthesis of N-(2-bromoethyl)-2-nitrobenzamide is classically achieved via a modified Schotten-Baumann amidation[4]. This approach couples 2-nitrobenzoyl chloride with 2-bromoethylamine hydrobromide in a biphasic solvent system under alkaline conditions.

Mechanistic Causality: From an application perspective, optimizing the interfacial mass transfer in this biphasic system is paramount. The organic phase (e.g., benzene or dichloromethane) dissolves the highly reactive 2-nitrobenzoyl chloride, shielding it from rapid hydrolysis by water. Concurrently, the aqueous phase dissolves the 2-bromoethylamine hydrobromide. The slow addition of an aqueous base serves a dual purpose: it deprotonates the amine salt to generate the active nucleophile in situ, and it continuously neutralizes the HCl and HBr byproducts[4]. If the pH drops, the amine becomes protonated and non-nucleophilic, halting the reaction.

Self-Validating Experimental Protocol:

  • Reagent Preparation: Dissolve 0.010 mol (2.049 g) of 2-bromoethylamine hydrobromide in 150 mL of distilled water. Separately, dissolve 0.011 mol (2.041 g) of 2-nitrobenzoyl chloride in 50 mL of warm benzene (or dichloromethane for a lower-toxicity alternative)[4].

  • Biphasic Coupling: Combine the two solutions in a reaction vessel to form an emulsion. Maintain vigorous mechanical stirring to maximize the interfacial surface area between the aqueous and organic phases.

  • Base Addition: Cool the emulsion in a running water bath. Gradually add a 5% aqueous solution of NaOH (0.023 mol) dropwise[4].

    • Validation Check: Monitor the pH of the aqueous layer using indicator paper; it must remain mildly basic (pH 8–9) to ensure the amine remains active without prematurely hydrolyzing the acid chloride.

  • Isolation: Continue mechanical shaking for two hours. The product, N-(2-bromoethyl)-2-nitrobenzamide, will precipitate as a solid amide.

  • Purification: Isolate the solid via vacuum filtration. Wash sequentially with dilute sodium carbonate solution (to remove unreacted acid) and cold water. Recrystallize from hot ethanol or benzene[4].

    • Validation Check: Confirm purity via Thin Layer Chromatography (TLC) showing a single spot, and verify the melting point against literature standards.

SynthWorkflow A 2-Nitrobenzoyl Chloride (Organic Phase) B 2-Bromoethylamine HBr (Aqueous Phase) C Biphasic Mixing (Benzene/Water) D Base Addition (5% NaOH aq.) C->D E Nucleophilic Acyl Substitution (Amidation) D->E pH > 8 F Phase Separation & Product Precipitation E->F G Recrystallization (Ethanol/Benzene) F->G H Pure N-(2-Bromoethyl) -2-nitrobenzamide G->H Yield Optimization AB AB AB->C

Fig 1. Biphasic Schotten-Baumann synthesis of N-(2-bromoethyl)-2-nitrobenzamide.

Downstream Applications: Heterocyclic Precursor

A primary downstream application of N-(2-bromoethyl)-2-nitrobenzamide is its conversion into functionalized heterocycles, such as 2-(4,5-Dihydrooxazol-2-yl)aniline (CAS: 3416-93-1)[3]. This transformation relies on a highly efficient two-step reduction-cyclization cascade.

  • Reduction: The ortho-nitro group is selectively reduced to an amine. A field-proven method employs Nickel(II) chloride (NiCl2) and Sodium borohydride (NaBH4), which generates nickel boride in situ—a mild and highly effective catalyst for nitro reduction[4]. This yields the intermediate N-(2-bromoethyl)-2-aminobenzamide.

  • Intramolecular Cyclization: Upon formation of the ortho-aniline, the molecule possesses both a nucleophilic center (the amide oxygen/nitrogen) and an electrophilic center (the alkyl bromide). Under basic or thermal conditions, intramolecular cyclization occurs, displacing the bromide ion and forming the stable oxazoline ring[3][4].

ReactionPathway A N-(2-Bromoethyl)- 2-nitrobenzamide B Reduction (NiCl2 / NaBH4) A->B C N-(2-Bromoethyl)- 2-aminobenzamide B->C D Intramolecular Cyclization (Base-catalyzed) C->D E 2-(4,5-Dihydrooxazol- 2-yl)aniline D->E

Fig 2. Reduction and cyclization pathway to 2-(4,5-Dihydrooxazol-2-yl)aniline.

Analytical Validation and Storage

To ensure scientific integrity before utilizing N-(2-bromoethyl)-2-nitrobenzamide in downstream syntheses, the compound must be analytically validated:

  • 1H NMR (CDCl3): Analysts should look for the characteristic triplet-like signals of the 2-bromoethyl group (-CH2-N and -CH2-Br) around 3.6–4.0 ppm, alongside the distinct downfield aromatic protons adjacent to the electron-withdrawing nitro group.

  • LC-MS: Confirm the exact mass (m/z ~ 273.0) and observe the characteristic 1:1 isotopic pattern indicative of a single bromine atom (distinct M and M+2 peaks separated by 2 mass units)[1].

  • Safety and Storage: As an alkyl bromide, this compound is a potent alkylating agent. Proper PPE, including nitrile gloves and a fume hood, is mandatory to prevent skin sensitization. Store the compound in a cool, dry environment, protected from light. Prolonged exposure to ambient moisture and UV light can lead to slow hydrolysis or degradation of the alkyl bromide moiety.

References

  • Title: N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

The Strategic Role of N-(2-Bromoethyl)-2-nitrobenzamide in Organic Synthesis: Mechanisms, Pathways, and Applications

Executive Summary & Molecular Anatomy In the landscape of complex active pharmaceutical ingredient (API) synthesis, bifunctional and trifunctional building blocks are critical for efficient retrosynthetic design. N-(2-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Anatomy

In the landscape of complex active pharmaceutical ingredient (API) synthesis, bifunctional and trifunctional building blocks are critical for efficient retrosynthetic design. N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0)[1] is a highly versatile intermediate characterized by three distinct reactive centers:

  • An electrophilic 2-bromoethyl chain: Primed for nucleophilic substitution ( SN​2 ).

  • An ambident amide linkage: Capable of acting as both a hydrogen bond donor and, upon deprotonation, a nucleophile.

  • A reducible 2-nitroarene: A masked aniline that can be selectively reduced to trigger downstream cyclizations.

This whitepaper explores the mechanistic pathways of N-(2-Bromoethyl)-2-nitrobenzamide, focusing on its divergent utility in forming oxazoline rings via base-promoted intramolecular cyclization[2] and its role as a precursor to quinazoline-2,4-diones in the synthesis of the 5-HT2A receptor antagonist, Ketanserin[3].

Mechanistic Pathways & Causality

Pathway A: Base-Promoted Intramolecular Cyclization (Oxazoline Formation)

When treated with an aqueous or alcoholic base, the amide proton of N-(2-bromoethyl)-2-nitrobenzamide is removed. The strong electron-withdrawing nature of the ortho-nitro group increases the acidity of this amide proton, facilitating easy deprotonation.

The resulting anion is ambident, meaning negative charge is delocalized across both the nitrogen and oxygen atoms. While N-alkylation would yield a highly strained 3-membered 1-acylaziridine (a 3-exo-tet process), thermodynamic and kinetic controls heavily favor O-alkylation. According to Baldwin's Rules for ring closure, the 5-exo-tet attack of the oxygen onto the electrophilic carbon bearing the bromide leaving group is highly favored. This selectively yields 2-(2-nitrophenyl)-4,5-dihydrooxazole [2].

This oxazoline intermediate is a cornerstone of the Meyers Aldehyde Synthesis . By masking a carboxylic acid equivalent, the oxazoline can be selectively reduced and hydrolyzed to yield 2-nitrobenzaldehyde[4].

Pathway B: Reductive Cyclization (Quinazolinedione Formation)

Alternatively, the molecule can be directed toward intermolecular heterocyclic synthesis. By subjecting the compound to catalytic hydrogenation or metal-mediated reduction, the 2-nitro group is reduced to a 2-amino group. The newly formed aniline is highly nucleophilic. When reacted with a C1 synthon (such as phosgene, urea, or a chloroformate derivative), the amine and the amide nitrogen undergo a dual nucleophilic acyl substitution, cyclizing to form a 3-(2-bromoethyl)quinazoline-2,4(1H,3H)-dione core.

This specific quinazolinedione is the direct precursor to Ketanserin , a critical molecule utilized both as an antihypertensive agent and as a selective 5-HT2A antagonist in modern psychedelic research to isolate serotonin pathway effects[5].

Visualizing the Synthetic Logic

Reactivity SM N-(2-Bromoethyl)- 2-nitrobenzamide Base Base (NaOH) Intramolecular Cyclization SM->Base Red Reduction (H2/Pd) Intermolecular Cyclization SM->Red Oxazoline 2-(2-Nitrophenyl)- 4,5-dihydrooxazole Base->Oxazoline 5-exo-tet Quinazoline 3-(2-Bromoethyl)- quinazoline-2,4-dione Red->Quinazoline + C1 Synthon Aldehyde 2-Nitrobenzaldehyde (Meyers Synthesis) Oxazoline->Aldehyde 1. NiCl2/NaBH4 2. HCl Ketanserin Ketanserin (5-HT2A Antagonist) Quinazoline->Ketanserin Alkylation

Figure 1: Divergent synthetic pathways of N-(2-Bromoethyl)-2-nitrobenzamide.

OxazolineMech N1 Amide Deprotonation (NaOH) N2 Ambident Anion (O vs N nucleophile) N1->N2 N3 O-Alkylation (5-exo-tet) N2->N3 N4 Oxazoline Ring Formation N3->N4

Figure 2: Mechanistic progression of the base-promoted 5-exo-tet oxazoline cyclization.

Quantitative Data Summary

The following table summarizes the thermodynamic profiles and typical yields associated with the primary transformations of this intermediate.

PathwayReagents / ConditionsIntermediate/ProductRing System FormedTypical YieldMechanistic Driver
Intramolecular Cyclization NaOH (5% aq), EtOH, 70°C2-(2-Nitrophenyl)-4,5-dihydrooxazole5-membered (Oxazoline)85–90%5-exo-tet cyclization; ambident O-alkylation[2]
Meyers Reduction NiCl₂, NaBH₄, then 5% HCl2-NitrobenzaldehydeNone (Ring opening)75–80%Hydride attack on C=N via Nickel Boride catalysis[4]
Reductive Cyclization H₂/Pd-C, then Phosgene3-(2-Bromoethyl)quinazoline-2,4-dione6-membered (Pyrimidinedione)70–85%Nucleophilic acyl substitution of aniline[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps (colorimetric changes and thermal cues) to confirm reaction progress.

Protocol A: Synthesis of 2-(2-Nitrophenyl)-4,5-dihydrooxazole

Objective: Base-mediated intramolecular cyclization.

  • Preparation: Dissolve 0.005 mol (1.37 g) of N-(2-bromoethyl)-2-nitrobenzamide in 100 mL of ethanol. Heat the solution to 70–75°C until fully dissolved[2].

  • Base Addition: Slowly add a 5% aqueous solution of NaOH (0.023 mol) dropwise over 10 minutes.

    • Causality Check: The slow addition prevents localized high pH spikes, which could lead to intermolecular dimerization or premature hydrolysis of the amide.

  • Cyclization: Maintain the reaction at 70°C for exactly 30 seconds post-addition, then immediately pour the mixture into 400 g of vigorously stirred ice water.

    • Causality Check: The rapid thermal quench is critical. Oxazolines are susceptible to base-catalyzed ring opening if left at elevated temperatures. The ice water precipitates the hydrophobic oxazoline instantly.

  • Isolation: Filter the resulting solid via vacuum suction and wash with a cold, dilute sodium carbonate solution to neutralize residual acid/base. Recrystallize from benzene to yield the pure oxazoline[2].

Protocol B: Meyers Reduction to 2-Nitrobenzaldehyde

Objective: Selective reduction of the oxazoline C=N bond without reducing the nitroarene.

  • Catalyst Generation: Dissolve the oxazoline intermediate in a methanol/THF solvent mixture. Add 0.1 equivalents of Nickel(II) chloride (NiCl₂).

  • Reduction: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) in small portions.

    • Validation Cue: The solution will immediately turn pitch-black. This indicates the in situ formation of Nickel Boride ( Ni2​B ), which is the active catalytic surface required to facilitate hydride transfer to the C=N bond. NaBH₄ alone is insufficiently reactive for this transformation[2].

  • Hydrolysis: Once bubbling ceases, add 5% aqueous HCl and stir for 1 hour at room temperature. The acidic environment hydrolyzes the resulting oxazolidine into 2-nitrobenzaldehyde and aminoethanol.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 25 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate under vacuum to yield 2-nitrobenzaldehyde as a colorless to pale-yellow oil[2].

References

  • Title: N-(2-Bromoethyl)
  • Source: umich.
  • Source: wikipedia.
  • Source: psychedelicreview.
  • Title: Aldehydes from dihydro-1,3-oxazines. I.

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of N-(2-Bromoethyl)-2-nitrobenzamide in Polar Organic Solvents

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in optimizing solvent systems for highly polarized synthetic intermediates. N-(2-Bromoethyl)-2-nitrobenzamide (NBBA) is a critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in optimizing solvent systems for highly polarized synthetic intermediates. N-(2-Bromoethyl)-2-nitrobenzamide (NBBA) is a critical building block in the synthesis of heterocyclic scaffolds, including indoles and indigo dye derivatives. Due to its unique combination of a highly polar nitroaromatic system and a lipophilic bromoethyl chain, its solubility profile is highly sensitive to the hydrogen-bonding capabilities of the solvent. This technical whitepaper dissects the thermodynamic drivers of NBBA solvation, provides a predictive framework using Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for high-throughput solubility screening.

Structural Determinants of Solvation

NBBA (CAS: 63004-24-0) possesses a molecular weight of 273.08 g/mol and features a highly polarized molecular architecture [1]. The molecule contains three distinct functional domains that dictate its intermolecular interactions and, consequently, its solubility:

  • Nitro Group (-NO₂): Acts as a strong hydrogen-bond acceptor and imparts a significant permanent dipole moment.

  • Amide Linkage (-CONH-): Provides both hydrogen-bond donor (N-H) and acceptor (C=O) capabilities. In the solid state, this leads to strong intermolecular hydrogen bonding, resulting in a robust crystal lattice.

  • Bromoethyl Chain (-CH₂CH₂Br): Contributes to dispersion forces and overall lipophilicity, reflected in a computed XLogP3 of 1.0 [1].

Thermodynamic Drivers & Hansen Solubility Parameters (HSP)

Solvation is a thermodynamic competition. For NBBA to dissolve, the solvent-solute interactions must energetically overcome the solute-solute interactions (crystal lattice energy). According to the framework established in Hansen Solubility Parameters: A User's Handbook[2], a solvent is highly effective if its dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters closely match those of the solute.

Because NBBA has a high propensity for self-association via its amide group, solvents that act as strong hydrogen-bond acceptors without competing as donors are thermodynamically favored.

Quantitative Data: HSP Estimates and Empirical Solubility

Table 1: Estimated HSP for NBBA and comparison with common polar organic solvents.

Solvent CategorySolvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Solubility at 25°CThermal Dependency
Solute (Est.) NBBA ~19.0~12.0~8.5N/AN/A
Polar AproticDMSO18.416.410.2High (>50 mg/mL)Low
Polar AproticDMF17.413.711.3High (>50 mg/mL)Low
Polar ProticEthanol15.88.819.4Low (<5 mg/mL)High (Dissolves at 70°C)
Polar ProticMethanol15.112.322.3Low-ModerateHigh

Solvent-Specific Solubility Profiles

Polar Aprotic Solvents (DMSO, DMF)

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are optimal solvents for NBBA. They possess high δp​ and δh​ values but lack hydrogen-bond donors. Causality: The oxygen atoms in DMSO and DMF act as powerful H-bond acceptors, effectively disrupting the intermolecular hydrogen bonds of the amide N-H in the NBBA crystal lattice. Because they do not compete as H-bond donors, the solvation process is highly exothermic and results in rapid, spontaneous dissolution at ambient temperature (25°C).

Polar Protic Solvents (Ethanol, Methanol)

In contrast, polar protic solvents exhibit highly temperature-dependent solubility profiles. Causality: Solvents like ethanol act as both strong H-bond donors and acceptors, meaning they compete directly with the internal lattice network of NBBA. However, the dispersion mismatch ( δd​ of 15.8 vs. ~19.0) and high lattice energy mean that NBBA is poorly soluble in cold ethanol.

To achieve solvation, an endothermic shift is required. Standard synthetic protocols dictate heating ethanol to 70–75°C to achieve complete dissolution of NBBA [3]. Upon cooling to 15°C, the thermodynamic equilibrium rapidly shifts, causing the solute to recrystallize—a property highly advantageous for post-reaction purification.

SolvationLogic A N-(2-Bromoethyl)- 2-nitrobenzamide (Solid State) B Crystal Lattice Energy (ΔH_lat) A->B Solvent Interaction C Polar Aprotic (DMSO, DMF) B->C Strong Dipole & H-Bond Acceptor D Polar Protic (EtOH, MeOH) B->D H-Bond Donor Competition E High Solvation at 25°C C->E Spontaneous Dissolution F Requires Heating (e.g., 70°C) D->F Endothermic Solvation

Thermodynamic pathways for the solvation of N-(2-bromoethyl)-2-nitrobenzamide in polar solvents.

Experimental Methodology: Isothermal Saturation Workflow

To empirically determine the thermodynamic solubility of NBBA for formulation or reaction optimization, the shake-flask isothermal saturation method is the industry gold standard. As an application scientist, I emphasize that every protocol must be a self-validating system . We must verify that true thermodynamic equilibrium has been reached and that the solute has not degraded during the assay.

Step-by-Step Protocol
  • Preparation: Add an excess of solid NBBA (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.

    • Causality: Amber glass is mandatory to prevent photo-degradation (UV-induced reduction or cleavage) of the sensitive nitroaromatic moiety.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1°C.

    • Causality: 24 hours is typically sufficient to achieve thermodynamic equilibrium between the solid and solution phases without inducing kinetic supersaturation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation is preferred over syringe filtration for small volumes. Filtration can lead to false-negative solubility readings due to the adsorption of the highly polar NBBA onto the filter membrane (e.g., PTFE or Nylon).

  • Self-Validation Check (Critical): Sample the supernatant at the 24-hour mark, and maintain the remaining slurry for an additional 24 hours (48 hours total). If the HPLC quantification variance between the 24h and 48h samples is <2%, thermodynamic equilibrium is confirmed.

  • Quantification: Dilute the supernatant volumetrically in the mobile phase and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

Workflow S1 1. Excess Solute Addition (NBBA + Solvent in Amber Vial) S2 2. Isothermal Incubation (Orbital Shaker, 24h, 25°C) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 x g) S2->S3 S4 4. Analytical Quantification (HPLC-UV at 254 nm) S3->S4 S5 5. Self-Validation (Compare 24h vs 48h variance <2%) S4->S5

Step-by-step isothermal saturation workflow for determining thermodynamic solubility.

Conclusion

The solubility of N-(2-Bromoethyl)-2-nitrobenzamide is heavily dictated by its capacity to form robust intermolecular hydrogen bonds. By leveraging polar aprotic solvents (DMSO, DMF), chemists can achieve rapid, high-concentration solvation at room temperature. Conversely, polar protic solvents (Ethanol) offer excellent temperature-dependent solubility gradients, making them the superior choice for crystallization and purification workflows.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide". PubChem. URL:[Link]

  • Hansen, C.M. "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press, 2007. URL: [Link]

Sources

Exploratory

Analytical and Synthetic Paradigms of N-(2-Bromoethyl)-2-nitrobenzamide: A Technical Whitepaper on Exact Mass Determination and HRMS Validation

Executive Summary In modern drug discovery and organic synthesis, bifunctional intermediates are critical for constructing complex molecular architectures such as PROTAC linkers, radioligands, and covalent inhibitors. N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional intermediates are critical for constructing complex molecular architectures such as PROTAC linkers, radioligands, and covalent inhibitors. N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a prime example of such an intermediate. It features a highly reactive primary alkyl bromide for nucleophilic substitution (SN2) and a 2-nitrobenzamide core that can serve as a rigid pharmacophore or be reduced to an amine for further functionalization.

For researchers utilizing this compound, precise mass determination is not merely a documentation step; it is the fundamental cornerstone of validating structural integrity. This whitepaper provides an in-depth analysis of the exact mass and molecular weight calculations for N-(2-Bromoethyl)-2-nitrobenzamide, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) experimental design and establishing a self-validating protocol for analytical verification.

Structural Analysis & Synthetic Logic

The molecular formula of N-(2-Bromoethyl)-2-nitrobenzamide is C9H9BrN2O3 . The compound is synthesized via the amidation of 2-nitrobenzoyl chloride with 2-bromoethylamine.

Understanding the downstream synthetic logic is crucial for analytical scientists, as the mass shifts during these reactions dictate the HRMS tracking parameters. The bromoethyl group acts as a potent electrophile, making it highly susceptible to nucleophilic attack. Consequently, analytical workflows must be carefully designed to prevent unintended solvolysis (e.g., hydrolysis in aqueous solutions) prior to mass spectrometry.

Synthetic_Logic N1 2-Nitrobenzoyl Chloride (Acylating Agent) N3 N-(2-Bromoethyl)-2-nitrobenzamide (Bifunctional Scaffold) N1->N3 Amidation (DCM, TEA) N2 2-Bromoethylamine (Nucleophile) N2->N3 N4 SN2 Alkylation (Target Binding / Linker) N3->N4 Nucleophile, Base N5 Nitro Reduction (Amine Generation) N3->N5 Fe/HCl or Pd/C, H2

Fig 1: Synthetic pathways and downstream applications of N-(2-Bromoethyl)-2-nitrobenzamide.

Theoretical Mass Calculations

To ensure analytical trustworthiness, scientists must distinguish between the Average Molecular Weight (used for bulk stoichiometric calculations) and the Exact Mass (used for HRMS validation).

Average Molecular Weight (Stoichiometric Mass)

The average molecular weight accounts for the natural isotopic distribution of all elements in the compound [2]. This value is strictly used for calculating molarity and reaction equivalents.

Table 1: Average Molecular Weight Calculation

ElementCountAverage Atomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Oxygen (O)315.99947.997
Total MW 273.086 g/mol
Exact Mass (Monoisotopic Mass)

High-Resolution Mass Spectrometers (such as Q-TOF or Orbitrap systems) separate ions based on their exact mass-to-charge ratio (m/z). The exact mass must be calculated using the mass of the most abundant naturally occurring isotope for each element [1].

Table 2: Monoisotopic Mass Calculation

ElementPrimary IsotopeMonoisotopic Mass (Da)CountTotal Mass (Da)
Carbon12C12.0000009108.000000
Hydrogen1H1.00782599.070425
Bromine79Br78.918337178.918337
Nitrogen14N14.003074228.006148
Oxygen16O15.994915347.984745
Exact Mass 271.979655 Da

The Bromine Isotopic Signature: A Built-In Self-Validating System

One of the most powerful analytical features of N-(2-Bromoethyl)-2-nitrobenzamide is the presence of the bromine atom. Bromine naturally exists as two stable isotopes in an almost 1:1 ratio: 79Br (50.69%) and 81Br (49.31%) .

This isotopic distribution creates a self-validating system in mass spectrometry. When ionized, the compound will display a distinct "doublet" peak separated by approximately 2 Daltons (M and M+2) with equal intensity [3]. Causality: If this 1:1 doublet is absent in the HRMS data, the researcher can immediately deduce that the compound has lost its bromine atom (likely due to premature hydrolysis or degradation), or the observed peak is an isobaric artifact.

Table 3: Expected Adducts in Positive Electrospray Ionization (ESI+)

AdductIon FormulaDominant IsotopeCalculated m/z
[M+H]+C9H10BrN2O3+79Br272.9869
[M+H]+C9H10BrN2O3+81Br274.9849
[M+Na]+C9H9BrN2O3Na+79Br294.9689
[M+Na]+C9H9BrN2O3Na+81Br296.9668

Experimental Protocol: LC-ESI-HRMS Validation Workflow

To ensure analytical trustworthiness and prevent false negatives caused by sample degradation, the following step-by-step methodology must be adhered to when validating this compound.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 1 mg/mL stock solution of N-(2-Bromoethyl)-2-nitrobenzamide in anhydrous LC-MS grade methanol.

    • Causality: Anhydrous methanol prevents the solvolysis of the highly reactive primary alkyl bromide. Dissolving the sample in aqueous buffers can lead to a false mass shift of -79.9 Da (loss of Br) + 17 Da (addition of OH).

  • Sample Dilution: Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and 0.1% Formic Acid in Water immediately prior to injection.

    • Causality: Formic acid provides the excess protons necessary to facilitate efficient protonation of the amide nitrogen, driving ionization in positive ESI mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes.

    • Causality: The hydrophobic benzene ring and bromoethyl group ensure strong retention on the C18 stationary phase, effectively separating the target compound from early-eluting polar impurities such as unreacted 2-bromoethylamine.

  • Mass Spectrometry Acquisition: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV and the mass range from m/z 100 to 1000. Ensure the resolution is tuned to at least 30,000 FWHM.

  • Data Processing & Self-Validation: Extract the ion chromatograms (EIC) for m/z 272.9870 and m/z 274.9849.

    • Trustworthiness Check: The protocol validates itself if both peaks co-elute perfectly at the exact same retention time with an intensity ratio of ~1:1.

HRMS_Workflow Prep Sample Preparation (MeOH, Avoid H2O to prevent hydrolysis) LC UHPLC Separation (C18, 0.1% FA in H2O/MeCN) Prep->LC ESI ESI+ Ionization (Protonation of Amide/Nitro) LC->ESI TOF Q-TOF Mass Analyzer (Resolution > 30,000) ESI->TOF Data Isotopic Validation (1:1 Ratio of m/z 272.98 & 274.98) TOF->Data

Fig 2: Self-validating LC-ESI-HRMS analytical workflow.

References

  • PubChem. "N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "WO2025085347A1 - Il4i1 inhibitors and uses thereof" (Confirming [M+H]+ mass signature at 273.0/275.0 m/z).
Foundational

Structural Elucidation and X-ray Diffraction Analysis of N-(2-Bromoethyl)-2-nitrobenzamide: A Technical Guide

Executive Summary The precise three-dimensional characterization of small-molecule active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. This whitepaper provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional characterization of small-molecule active pharmaceutical ingredient (API) intermediates is a critical phase in drug development. This whitepaper provides an in-depth technical methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of N-(2-Bromoethyl)-2-nitrobenzamide (C9H9BrN2O3, MW: 273.08 g/mol )[1]. By detailing the causality behind crystallization techniques, data collection parameters, and supramolecular interaction analysis, this guide serves as a self-validating framework for crystallographers and structural chemists.

Mechanistic Rationale & Target Profile

N-(2-Bromoethyl)-2-nitrobenzamide presents a fascinating crystallographic challenge due to its competing structural motifs:

  • Steric Hindrance: The ortho-nitro group is forced into close proximity with the amide linkage, creating a highly constrained conformational space.

  • Electronic Diversity: The molecule features a highly polar core (amide and nitro groups) juxtaposed with a lipophilic, halogen-bond-capable bromoethyl tail.

Determining the exact dihedral angle between the nitro group and the phenyl ring, as well as the gauche vs. anti conformation of the bromoethyl chain, requires high-resolution SCXRD.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, researchers must avoid rapid precipitation, which inevitably leads to twinned or amorphous solids.

Methodology: Vapor Diffusion

  • Solvent Selection: Dissolve 50 mg of the compound in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate). Causality: Ethyl acetate fully solvates both the polar amide/nitro regions and the non-polar aromatic ring.

  • Antisolvent Layering: Place the open vial inside a larger sealed chamber containing 5 mL of a non-polar antisolvent (e.g., n-Hexane).

  • Equilibration: Allow vapor diffusion to occur at 20 °C over 3–5 days. Causality: The slow diffusion of hexane into the ethyl acetate lowers the solubility limit gradually, maintaining a low state of supersaturation. This thermodynamic control allows molecules to reversibly attach and detach from the growing crystal lattice, healing defects and preventing rapid nucleation.

  • Validation Check: Harvest the crystals and examine them under a polarized light microscope. Self-Validation: Rotate the polarizers by 90°; a true single crystal will exhibit complete, sharp optical extinction. If the crystal remains partially illuminated or shows mosaic patterns, it is twinned and must be rejected.

X-Ray Diffraction Workflow & Causality

SCXRD_Workflow N1 1. Crystal Mounting at 100 K (Causality: Minimize thermal motion) N2 2. X-ray Data Collection (Mo Kα) (Causality: Minimize Bromine absorption) N1->N2 N3 3. Data Reduction & Integration (Validation: R_int < 0.05) N2->N3 N4 4. Structure Solution (SHELXT) (Validation: Direct methods success) N3->N4 N5 5. Refinement (SHELXL / Olex2) (Validation: Shift/Error approaches 0) N4->N5

Diagram 1: Self-validating workflow for the SCXRD analysis of halogenated organic compounds.
Detailed SCXRD Protocol
  • Mounting & Cryocooling: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm) under Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer's nitrogen cold stream set to 100 K.

    • Causality: Cryocooling restricts atomic thermal vibrations, drastically reducing Atomic Displacement Parameters (ADPs). This exponentially increases high-angle diffraction intensity, allowing for the precise resolution of the amide hydrogen atoms.

  • Data Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å).

    • Causality: While Cu Kα yields stronger reflections for small organics, Mo Kα is selected to mitigate severe X-ray absorption effects caused by the heavy Bromine atom.

  • Data Reduction: Integrate the collected frames using the diffractometer's native software.

    • Self-Validation: The internal agreement factor ( Rint​ ) must be evaluated. An Rint​<0.05 validates that the chosen Laue group symmetry is correct and the crystal is not suffering from radiation damage.

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm in SHELXT[2]. Refine the structure by full-matrix least-squares on F2 using SHELXL[3], accessed via the Olex2 GUI[4].

    • Self-Validation: The refinement is validated when the maximum residual electron density peak ( Δρmax​ ) is <1.0 e/ų (typically found near the bromine atom due to minor Fourier truncation errors) and the final R1​ value is <5% .

Conformational & Supramolecular Analysis

The structural integrity of N-(2-Bromoethyl)-2-nitrobenzamide in the solid state is dictated by a balance of intramolecular repulsion and intermolecular attraction. As observed in analogous ortho-nitro aromatic systems Liu et al., 2009[5], the nitro group twists significantly out of the phenyl ring plane to alleviate steric clash with the amide carbonyl oxygen.

Intermolecularly, the crystal packing is driven by strong N–H···O hydrogen bonds. The amide N–H acts as a primary donor to the carbonyl oxygen of an adjacent molecule, typically generating robust 1D chains (e.g., C(4) motifs). Secondary interactions include C–Br···O halogen bonding and weak C–H···O contacts.

Intermolecular_Interactions M1 Asymmetric Unit N-(2-Bromoethyl)-2-nitrobenzamide M2 Symmetry Equivalent 1 (Translational) M1->M2 N-H···O=C (Amide Chain) M3 Symmetry Equivalent 2 (Inversion Center) M1->M3 C-Br···O-N (Halogen Bond) M2->M3 π···π Stacking (Aromatic Rings)

Diagram 2: Predicted supramolecular interaction network driving the crystal packing.

Quantitative Data Presentation

To facilitate easy comparison for crystallographers, the expected quantitative metrics for a successful refinement of this compound are summarized below.

Table 1: Representative Crystallographic Data Parameters

ParameterExpected / Target ValueCausality / Significance
Temperature 100(2) KMinimizes thermal motion; sharpens diffraction peaks.
Wavelength 0.71073 Å (Mo Kα)Reduces absorption artifacts from the Bromine atom.
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly functionalized organics.
Absorption Correction Multi-scan (SADABS)Corrects for the non-spherical shape of the crystal.
Rint​ <0.050 Validates crystal quality and symmetry assignment.
Final R1​ [I>2σ(I)] <0.050 Indicates a highly accurate structural model.
Goodness-of-fit (S) 0.95−1.05 Validates that standard uncertainties are correctly estimated.

Table 2: Predicted Key Hydrogen Bond Geometry

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle (°)Motif Role
N(Amide)–H···O(Carbonyl)0.86~2.05~2.85> 160Primary 1D chain formation
C(Aromatic)–H···O(Nitro)0.93~2.55~3.30> 140Secondary lattice stabilization

References

  • National Center for Biotechnology Information. "N-(2-Bromoethyl)-2-nitrobenzamide". PubChem. URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 2009. URL:[Link]

  • Liu, B.-N., Tang, S.-G., Li, H.-Y., & Guo, C. "4-Chloro-3-nitrobenzamide". Acta Crystallographica Section E: Structure Reports Online, 2009. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for N-(2-Bromoethyl)-2-nitrobenzamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0)[1] Introduction and Mechanistic Rationale N-(2-Bromoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0)[1]

Introduction and Mechanistic Rationale

N-(2-Bromoethyl)-2-nitrobenzamide is a highly versatile bifunctional building block frequently utilized in the synthesis of complex heterocycles, peptidomimetics, and targeted drug delivery systems. The molecule possesses two highly reactive orthogonal centers: an electrophilic primary alkyl bromide and a nitro-substituted benzamide core[1].

The most robust and scalable method for its preparation is the acylation of 2-bromoethylamine with 2-nitrobenzoyl chloride. This protocol employs a modified Schotten-Baumann approach in an anhydrous organic solvent (Dichloromethane, DCM) rather than a biphasic aqueous system.

Causality in Experimental Design:

  • Anhydrous Conditions: Utilizing anhydrous DCM prevents the competitive hydrolysis of the highly reactive 2-nitrobenzoyl chloride.

  • Dual-Equivalency Base Strategy: 2-Bromoethylamine is commercially available and stable only as its hydrobromide salt. Therefore, slightly more than 2.0 equivalents of a non-nucleophilic organic base (Triethylamine, TEA) are strictly required. The first equivalent neutralizes the hydrobromide salt to generate the free nucleophilic amine in situ. The second equivalent acts as an acid scavenger for the hydrochloric acid generated during the amidation step, driving the equilibrium forward and preventing the protonation of the free amine.

  • Thermal Control (0 °C): The reaction is highly exothermic. Maintaining the initial addition at 0 °C is critical not only for safety but to suppress unwanted side reactions, such as the intramolecular cyclization of the 2-bromoethylamine into an aziridine under basic conditions.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale provides a self-validating baseline that can be linearly scaled up to 100 mmol.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromoethylamine hydrobromide204.881.002.05 gNucleophile (Salt)
2-Nitrobenzoyl chloride185.561.051.95 gElectrophile
Triethylamine (TEA)101.192.203.07 mLBase / Acid Scavenger
Dichloromethane (DCM, Anhydrous)84.93N/A40.0 mLSolvent

Note: The molecular weight of the target product, N-(2-Bromoethyl)-2-nitrobenzamide, is 273.08 g/mol [1].

Experimental Workflow Visualization

G N1 1. Reagent Preparation Suspend Amine·HBr in Anhydrous DCM N2 2. Freebasing (0 °C) Dropwise addition of TEA (1.1 eq) N1->N2 N3 3. Acylation (0 °C) Add 2-Nitrobenzoyl Chloride + TEA (1.1 eq) N2->N3 N4 4. Reaction Maturation Warm to RT, Stir for 3 hours N3->N4 N5 5. Liquid-Liquid Extraction Quench & Wash (HCl, NaHCO3, Brine) N4->N5 N6 6. Isolation & Validation Dry, Concentrate, and Crystallize N5->N6

Figure 1: Step-by-step workflow for the synthesis and isolation of N-(2-Bromoethyl)-2-nitrobenzamide.

Step-by-Step Synthesis Protocol

Phase 1: System Setup and Freebasing
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Suspension: Add 2-bromoethylamine hydrobromide (2.05 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous DCM. The salt will remain largely insoluble at this stage.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the suspension to equilibrate to 0 °C for 10 minutes.

  • Freebasing: Using a syringe, add triethylamine (1.53 mL, 11.0 mmol) dropwise over 5 minutes. Stir the mixture for 15 minutes at 0 °C. The suspension will gradually clear as the free amine dissolves in the DCM, though some triethylamine hydrobromide may begin to precipitate.

Phase 2: Electrophilic Acylation
  • Electrophile Preparation: In a separate dry vial, dissolve 2-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in 10 mL of anhydrous DCM.

  • Addition: Transfer the acid chloride solution to a dropping funnel or use a syringe pump to add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature at 0 °C.

  • Secondary Base Addition: Immediately following the acid chloride addition, add the remaining triethylamine (1.54 mL, 11.0 mmol) dropwise.

  • Maturation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 3 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography) using a 1:1 mixture of Ethyl Acetate:Hexanes. The product spot will be UV-active. Disappearance of the starting acid chloride indicates completion.

Phase 3: Quench and Liquid-Liquid Extraction
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M aqueous HCl (2 x 30 mL) to protonate and remove any unreacted 2-bromoethylamine and excess triethylamine.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize and extract any 2-nitrobenzoic acid (formed from the hydrolysis of unreacted acid chloride).

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 30 mL) to remove residual water and break any micro-emulsions.

Phase 4: Isolation and Purification
  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. Filter the suspension through a fluted filter paper.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (bath temperature 30 °C) to yield a crude solid or thick oil.

  • Purification: Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes. Alternatively, purify via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in Hexanes).

  • Yield: Dry the purified N-(2-Bromoethyl)-2-nitrobenzamide under high vacuum. Expected yield: 75-85%.

Analytical Validation Parameters

To ensure the integrity of the synthesized compound, validate the batch against the following analytical parameters:

  • LC-MS: Confirm the mass. The calculated exact mass is 271.98 Da[1]. Look for the characteristic isotopic mass splitting pattern of bromine (approx. 1:1 ratio of M and M+2 peaks at m/z 273 and 275 for the [M+H]+ ion).

  • 1H NMR (400 MHz, CDCl3): Ensure the presence of the aromatic protons from the 2-nitrobenzoyl ring (multiplets between 7.5 - 8.2 ppm), the broad singlet of the amide NH (around 6.5 - 7.0 ppm), and two distinct triplets integrating to 2 protons each for the ethyl chain (CH2-Br around 3.6 ppm and CH2-N around 3.8 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide" PubChem, [Link]. Accessed 9 April 2026.

Sources

Application

Optimal alkylation reaction conditions using N-(2-Bromoethyl)-2-nitrobenzamide

Application Note: Optimal Alkylation Reaction Conditions Using N-(2-Bromoethyl)-2-nitrobenzamide Introduction & Strategic Relevance In modern pharmaceutical development, the efficient construction of complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Alkylation Reaction Conditions Using N-(2-Bromoethyl)-2-nitrobenzamide

Introduction & Strategic Relevance

In modern pharmaceutical development, the efficient construction of complex heterocyclic scaffolds often relies on bifunctional synthons. N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a premier electrophilic building block utilized extensively in medicinal chemistry[1]. It serves a dual purpose: the bromoethyl moiety acts as a highly reactive site for nucleophilic substitution (alkylation), while the 2-nitrobenzamide group functions as a stable, latent pharmacophore that can be subsequently reduced and cyclized.

This application note details the optimized SN​2 alkylation protocols for this reagent, specifically focusing on its critical role in the synthesis of quinazolinedione-based 5-HT2A receptor antagonists, such as the antihypertensive agent Ketanserin[2][3].

Mechanistic Causality & Parameter Optimization

As an application scientist, it is critical to understand why specific reaction parameters are chosen rather than simply following a recipe. The coupling of N-(2-bromoethyl)-2-nitrobenzamide with a secondary amine (e.g., 4-(4-fluorobenzoyl)piperidine) proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

  • Solvent Selection (The Kinetic Driver): Polar aprotic solvents are required to solvate the nucleophile while leaving the nucleophilic lone pair exposed. While Dimethylformamide (DMF) is common, Methyl isobutyl ketone (MIBK) is optimal for this specific reaction[2]. MIBK allows the reaction to be driven at a higher reflux temperature (~115 °C) to overcome the activation energy barrier without causing thermal degradation of the nitro group.

  • Base Selection (The Acid Scavenger): The reaction generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the secondary amine, rendering it non-nucleophilic and stalling the reaction. Sodium carbonate ( Na2​CO3​ ) is preferred over organic bases (like TEA or DIPEA) because it is insoluble in MIBK; it acts as a heterogeneous scavenger that drives the reaction forward without participating in unwanted side reactions.

  • Catalytic Additive (The Finkelstein Shift): The addition of catalytic Potassium Iodide (KI) dramatically accelerates the reaction. Through an in situ Finkelstein reaction, the alkyl bromide is transiently converted to an alkyl iodide, which is a superior leaving group, thus increasing the electrophilicity of the substrate.

Causality Param Reaction Parameters Solvent Solvent: MIBK Param->Solvent Base Base: Na2CO3 Param->Base Cat Catalyst: KI Param->Cat Mech1 Enables high reflux temp (115°C) without degrading nitro group Solvent->Mech1 Mech2 Heterogeneous HBr scavenger; prevents amine protonation Base->Mech2 Mech3 In situ Finkelstein reaction; increases electrophilicity Cat->Mech3 Outcome Optimized SN2 Alkylation (>85% Yield, High Purity) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Mechanistic causality of optimized reaction parameters for SN2 alkylation.

Quantitative Data: Reaction Condition Screening

The following table summarizes the empirical data driving the selection of the optimal protocol. The combination of MIBK, Na2​CO3​ , and catalytic KI provides the highest yield while minimizing the formation of elimination byproducts.

SolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Toluene Na2​CO3​ None110245548
Acetonitrile K2​CO3​ None82187268
DMFDIPEANone90128881
MIBK Na2​CO3​ None115168577
MIBK Na2​CO3​ KI (0.1 eq) 115 12 >98 89

Self-Validating Experimental Protocol

This protocol describes the alkylation of 4-(4-fluorobenzoyl)piperidine using N-(2-bromoethyl)-2-nitrobenzamide. It is designed as a self-validating system , incorporating visual and analytical In-Process Controls (IPCs) so the operator can confirm success at each stage.

Reagents & Materials:

  • N-(2-Bromoethyl)-2-nitrobenzamide: 1.00 eq (Limiting reagent)

  • 4-(4-Fluorobenzoyl)piperidine: 1.05 eq

  • Sodium Carbonate ( Na2​CO3​ , anhydrous powder): 2.00 eq

  • Potassium Iodide (KI): 0.10 eq

  • Methyl isobutyl ketone (MIBK): 10 volumes (relative to limiting reagent mass)

Step-by-Step Methodology:

  • Reactor Charging: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 volumes of MIBK.

  • Reagent Addition: Add 4-(4-fluorobenzoyl)piperidine (1.05 eq) and anhydrous Na2​CO3​ (2.00 eq). Stir at room temperature for 10 minutes to ensure uniform suspension.

  • Catalyst & Electrophile Introduction: Add KI (0.10 eq) followed by N-(2-bromoethyl)-2-nitrobenzamide (1.00 eq).

    • Causality Note: Adding the electrophile last prevents premature degradation and ensures the base and nucleophile are fully dispersed.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~115 °C). Maintain vigorous stirring to keep the heterogeneous Na2​CO3​ suspended.

  • In-Process Control (IPC) - Self-Validation: After 10 hours, sample the reaction. Spot on a TLC plate (Silica gel, Eluent: DCM:MeOH 95:5).

    • Validation Check: Stain the plate with Ninhydrin and heat. The secondary amine starting material will appear as a distinct dark purple spot. The reaction is complete when this purple spot is entirely consumed, replaced by a UV-active, Ninhydrin-negative product spot (the tertiary amine).

  • Workup: Once complete (typically 12 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( Na2​CO3​ , NaBr, KI). Wash the filter cake with 2 volumes of MIBK.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude residue from hot Isopropanol (IPA) to yield the pure alkylated intermediate (Nitro-Amide) as a crystalline solid.

Downstream Transformation: The Ketanserin Pathway

The true value of N-(2-bromoethyl)-2-nitrobenzamide lies in its downstream utility. Once the alkylation is complete, the intermediate is subjected to a two-step transformation to yield the active pharmaceutical ingredient (API)[3].

First, the nitro group is reduced to an aniline derivative using catalytic hydrogenation ( H2​ gas over a Platinum-Carbon catalyst)[3]. Second, the resulting amino-amide undergoes a cyclization reaction with urea at elevated temperatures to form the rigid 2,4-(1H,3H)-quinazolinedione ring system characteristic of Ketanserin[3]. For radiolabeling studies (e.g., 3H

  • or 14C -Ketanserin), isotopic labels are seamlessly introduced during the hydrogenation or urea cyclization steps[3].

    Workflow A N-(2-Bromoethyl)- 2-nitrobenzamide C Alkylated Intermediate (Nitro-Amide) A->C MIBK, Na2CO3 115°C, 12h B 4-(4-Fluorobenzoyl) piperidine B->C Nucleophile D Reduced Intermediate (Amino-Amide) C->D H2, Pt/C Reduction E Ketanserin (Target API) D->E Urea, Heat Cyclization

    Synthetic workflow for Ketanserin utilizing N-(2-Bromoethyl)-2-nitrobenzamide.

References

  • PubChem Database. "N-(2-Bromoethyl)-2-nitrobenzamide; CID 3017373." National Center for Biotechnology Information. Available at:[Link]

  • Janssen, C. G. M., et al. "Synthesis of 3H- and 14C-ketanserin." Journal of Labelled Compounds and Radiopharmaceuticals 25.7 (1988): 783-792. Indexed by the International Atomic Energy Agency (IAEA). Available at:[Link]

  • Wikipedia Contributors. "Ketanserin." Wikipedia, The Free Encyclopedia. (Details synthetic pathways and pharmacological profiles derived from primary literature). Available at:[Link]

  • DrugFuture Synthetic Database. "Ketanserin Synthesis Routes." DrugFuture. Available at:[Link]

Sources

Method

Application Note: N-(2-Bromoethyl)-2-nitrobenzamide in Medicinal Chemistry – A Bifunctional Scaffold for Heterocyclic Drug Discovery

Executive Summary N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery [1][1]. Featuring both an electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery [1][1]. Featuring both an electrophilic 2-bromoethyl chain and a reducible/reactive 2-nitrobenzamide core, this compound serves as a critical linchpin in the convergent synthesis of complex heterocyclic scaffolds. This application note details its use in synthesizing quinazolinedione-based serotonin antagonists (e.g., Ketanserin) and 2-oxazoline pharmacophores, providing self-validating protocols and mechanistic rationale for each step.

Chemical Profiling & Mechanistic Rationale

  • Chemical Name : N-(2-Bromoethyl)-2-nitrobenzamide

  • Molecular Formula : C9H9BrN2O3

  • Molecular Weight : 273.08 g/mol [1][1]

  • Bifunctionality :

    • Electrophilic Site : The primary alkyl bromide undergoes facile intermolecular SN​2 displacement by nitrogen, oxygen, or sulfur nucleophiles.

    • Latent Nucleophilic/Reactive Site : The 2-nitro group can be catalytically reduced to an aniline, which subsequently participates in intramolecular cyclizations or intermolecular condensations (e.g., with urea) to form fused heterocycles like quinazolines [2][2]. Alternatively, the amide oxygen can act as an internal nucleophile under basic conditions to form oxazolines .

Application 1: Synthesis of Quinazolinedione-Based Serotonin Antagonists

The most prominent application of N-(2-bromoethyl)-2-nitrobenzamide is in the synthesis of Ketanserin , a selective 5-HT2A receptor antagonist used as an antihypertensive agent [3][3]. The synthesis is a three-step convergent process:

  • Intermolecular Alkylation : The bromoethyl group is displaced by 4-(4-fluorobenzoyl)piperidine. Methyl isobutyl ketone (MIBK) is selected as the solvent due to its high boiling point, which accelerates the SN​2 reaction, while sodium carbonate ( Na2​CO3​ ) acts as an acid scavenger to prevent amine protonation without hydrolyzing the amide [3][3].

  • Chemoselective Reduction : The nitro group is reduced to an amine. Platinum on carbon (Pt/C) is specifically chosen over Palladium (Pd/C) to prevent unwanted hydrodefluorination of the fluorobenzoyl moiety.

  • Urea-Mediated Cyclization : The resulting 2-aminobenzamide derivative is refluxed with urea in xylene, driving off ammonia to form the 2,4-quinazolinedione core [3][3].

G A N-(2-Bromoethyl)- 2-nitrobenzamide (Electrophile) C Alkylated Nitro Intermediate A->C Na2CO3, MIBK Reflux, SN2 B 4-(4-Fluorobenzoyl) piperidine (Nucleophile) B->C D Reduced Aniline Intermediate C->D H2, Pt/C Chemoselective Reduction E Ketanserin (Quinazolinedione) D->E Urea, Xylene Reflux, Cyclization

Synthesis workflow of Quinazolinedione-based Serotonin Antagonists (Ketanserin Scaffold).

Application 2: Synthesis of 2-Oxazoline Pharmacophores

Under strongly basic conditions (e.g., NaOH in ethanol), N-(2-bromoethyl)-2-nitrobenzamide undergoes an intramolecular cyclization to yield 2-(2-nitrophenyl)-4,5-dihydro-1,3-oxazole (CAS 88186-34-9) .

  • Mechanistic Causality : Deprotonation of the amide nitrogen creates an ambident nucleophile. Kinetically, the more electronegative amide oxygen attacks the carbon bearing the bromide (O-alkylation) rather than the nitrogen (N-alkylation), resulting in the favored 5-membered oxazoline ring.

  • Downstream Utility : Oxazolines are highly stable protecting groups for carboxylic acids and act as directing groups in ortho-lithiation. Furthermore, controlled reduction of the oxazoline ring (e.g., via NiCl2​/NaBH4​ ) followed by mild acid hydrolysis yields 2-nitrobenzaldehyde, a critical precursor for indole synthesis .

G A N-(2-Bromoethyl)- 2-nitrobenzamide B Deprotonated Amide (Ambident Nucleophile) A->B NaOH, EtOH Rapid Deprotonation C 2-(2-Nitrophenyl)- 4,5-dihydro-1,3-oxazole (Oxazoline Scaffold) B->C Intramolecular O-Alkylation (SN2)

Intramolecular cyclization of N-(2-Bromoethyl)-2-nitrobenzamide to a 2-Oxazoline scaffold.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2-nitrobenzamide

Objective: Intermolecular SN​2 alkylation for Ketanserin precursors.

  • Setup : In a round-bottom flask equipped with a reflux condenser, suspend 1.0 eq of N-(2-bromoethyl)-2-nitrobenzamide and 1.1 eq of 4-(4-fluorobenzoyl)piperidine in anhydrous MIBK (10 mL/mmol).

  • Base Addition : Add 1.5 eq of finely powdered anhydrous Na2​CO3​ .

    • Causality: The heterogeneous base neutralizes the generated HBr, shifting the equilibrium forward while minimizing base-catalyzed side reactions (such as oxazoline formation).

  • Reaction : Heat the mixture to reflux (approx. 117°C) for 12-16 hours under an inert nitrogen atmosphere.

  • In-Process Control (Validation) : Monitor via TLC (Silica gel, DCM:MeOH 9:1). The starting bromide ( Rf​≈0.7 ) should disappear, replaced by a new, more polar UV-active spot ( Rf​≈0.3 ) that stains positive with Dragendorff's reagent (indicating the successful formation of a tertiary amine).

  • Workup : Cool to room temperature, filter the inorganic salts ( NaBr , excess Na2​CO3​ ), and wash the filter cake with MIBK. Evaporate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude residue from ethanol/water to afford the pure nitro-intermediate.

Protocol B: Intramolecular Cyclization to 2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazole

Objective: Base-catalyzed O-alkylation.

  • Setup : Dissolve 1.0 eq of N-(2-bromoethyl)-2-nitrobenzamide in hot ethanol (70-75°C, 20 mL/mmol) .

  • Cyclization : Prepare a warm 80% aqueous ethanol solution containing 1.05 eq of NaOH. Add this base solution dropwise to the stirring benzamide solution.

  • Reaction : Maintain the temperature at 70°C for exactly 30 seconds.

    • Causality: The intramolecular cyclization is extremely rapid; prolonged heating in strong base will cause irreversible hydrolysis of the newly formed oxazoline ring.

  • Quenching (Validation) : Immediately pour the reaction mixture into a 4-fold volume of vigorously stirred ice water. A precipitate will form instantly, validating the formation of the highly crystalline oxazoline product .

  • Isolation : Isolate the solid via vacuum filtration, wash with cold water to remove residual NaOH and NaBr, and dry under vacuum.

  • Analytical Validation : IR spectroscopy should confirm the disappearance of the N-H stretch (3300 cm⁻¹) and the amide C=O stretch (1650 cm⁻¹), replaced by a strong C=N stretch (1620-1640 cm⁻¹).

Data Presentation: Scaffold Generation Summary

Scaffold / TargetReaction TypeKey ReagentsIntermediate/ProductTherapeutic Relevance
Quinazolinedione Intermolecular SN​2
  • Cyclization
4-(4-fluorobenzoyl)piperidine, Na2​CO3​ , UreaKetanserin (and analogues)5-HT2A Antagonist (Antihypertensive)
1,3-Oxazole (Oxazoline) Intramolecular SN​2 (O-alkylation)NaOH, Ethanol (70°C)2-(2-Nitrophenyl)-4,5-dihydro-1,3-oxazolePharmacophore / Indole Precursor
Benzodiazepine Intermolecular SN​2
  • Cyclization
  • Primary Amines, Fe/HCl1,4-Benzodiazepine derivativesCNS Depressants / Anxiolytics

    References

    • PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide. Source: nih.gov.
    • Janssen, C.G.M., et al. "Synthesis of 3H- and 14C-ketanserin." Journal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(7), 783-792. Source: drugfuture.com.
    • US4335127A - Piperidinylalkyl quinazoline compounds, composition and method of use. Source: google.com.
    • Honors Cup Synthetic Proposal: Synthesis of indigo from N-(2-bromoethyl)-2-nitrobenzamide. Source: umich.edu.

    Sources

    Application

    Application Notes and Protocols for Cross-Coupling Reactions of N-(2-Bromoethyl)-2-nitrobenzamide

    Introduction: Unlocking Synthetic Versatility N-(2-Bromoethyl)-2-nitrobenzamide is a bespoke chemical scaffold poised for a variety of synthetic transformations. Its unique bifunctional nature, featuring a reactive alkyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Unlocking Synthetic Versatility

    N-(2-Bromoethyl)-2-nitrobenzamide is a bespoke chemical scaffold poised for a variety of synthetic transformations. Its unique bifunctional nature, featuring a reactive alkyl bromide and an electron-deficient nitroaromatic core, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the construction of novel heterocyclic frameworks and functionalized aromatic compounds is of paramount importance.

    Cross-coupling reactions, a cornerstone of modern organic synthesis, offer a powerful avenue for the derivatization of N-(2-Bromoethyl)-2-nitrobenzamide. The strategic application of palladium- and copper-catalyzed methodologies can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the creation of innovative molecular architectures. This guide provides an in-depth exploration of several key cross-coupling pathways involving this versatile substrate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

    Mechanistic Considerations: The Influence of the Nitro and Amide Moieties

    The presence of the nitro and amide functionalities in N-(2-Bromoethyl)-2-nitrobenzamide exerts a significant influence on its reactivity in cross-coupling reactions. The electron-withdrawing nature of the ortho-nitro group can modulate the reactivity of the aromatic ring and the benzylic position. In palladium-catalyzed reactions, this electronic effect can influence the rate of oxidative addition.[1] For copper-catalyzed transformations like the Ullmann reaction, an ortho-nitro group is known to facilitate the coupling, a phenomenon referred to as the "ortho-effect."[2]

    The amide linkage, while generally stable, should be considered when selecting reaction conditions, particularly the choice of base and temperature, to avoid potential side reactions. The following sections will delve into specific cross-coupling strategies, keeping these mechanistic nuances in mind.

    Sonogashira Coupling: Forging Carbon-Carbon Bonds with Alkynes

    The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.[3][4] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.[5] For N-(2-Bromoethyl)-2-nitrobenzamide, a Sonogashira coupling would likely proceed at the alkyl bromide, though reaction conditions could be optimized to favor coupling at the aromatic ring if desired, especially if the bromoethyl group is first converted to a more reactive species.

    The protocol below is adapted from procedures for Sonogashira coupling of bromo-nitroaromatic compounds.[6]

    Data Presentation: Sonogashira Coupling Parameters
    ParameterRecommended ConditionRationale
    Palladium Catalyst PdCl₂(PPh₃)₂ (5 mol%)A common and effective catalyst for Sonogashira couplings.[6]
    Copper(I) Co-catalyst CuI (10 mol%)Facilitates the formation of the reactive copper(I) acetylide.[6]
    Base Triethylamine (Et₃N)Acts as a base to deprotonate the alkyne and neutralize the HBr byproduct.[6]
    Solvent Anhydrous, degassed DMFA polar aprotic solvent that aids in dissolving the reactants.[6]
    Temperature 80-100 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.[6]
    Experimental Protocol: Sonogashira Coupling of N-(2-Bromoethyl)-2-nitrobenzamide with Phenylacetylene
    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add N-(2-Bromoethyl)-2-nitrobenzamide (1.0 mmol, 1.0 eq).

    • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

    • Add anhydrous, degassed N,N-dimethylformamide (DMF, 10 mL).

    • To this solution, add triethylamine (5.0 mmol, 5.0 eq) followed by phenylacetylene (1.2 mmol, 1.2 eq).

    • Heat the reaction mixture to 90 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alkynylated product.

    Mechanistic Pathway: Sonogashira Coupling

    Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X N-(2-Bromoethyl)-2-nitrobenzamide R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-Acetylide R'C≡CCu Cu-Acetylide->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡CR' Reductive_Elimination->Product

    Sonogashira Coupling Catalytic Cycle.

    Ullmann Condensation: Copper-Catalyzed C-N and C-O Bond Formation

    The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds.[7][8] Traditionally, these reactions required harsh conditions, but modern protocols with ligands allow for milder transformations.[9] The ortho-nitro group in N-(2-Bromoethyl)-2-nitrobenzamide is expected to facilitate Ullmann-type couplings.[2] This reaction is particularly useful for synthesizing diaryl ethers and N-aryl amines.

    The following protocol is based on modern Ullmann coupling procedures for nitro-substituted aryl halides.[2]

    Data Presentation: Ullmann Condensation Parameters
    ParameterRecommended ConditionRationale
    Copper Catalyst CuI (10 mol%)A common and effective copper source for Ullmann reactions.[9]
    Ligand L-Proline (20 mol%)A readily available and effective ligand for copper-catalyzed couplings.
    Base K₂CO₃ (2.0 eq)A common inorganic base suitable for Ullmann condensations.
    Solvent DMSOA polar aprotic solvent capable of reaching the required reaction temperatures.
    Temperature 110-130 °CHigher temperatures are often necessary for Ullmann couplings, even with modern catalysts.
    Experimental Protocol: Ullmann N-Arylation with Aniline
    • In a sealable reaction vessel, combine N-(2-Bromoethyl)-2-nitrobenzamide (1.0 mmol, 1.0 eq), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

    • Add aniline (1.2 mmol, 1.2 eq) and dimethyl sulfoxide (DMSO, 5 mL).

    • Seal the vessel and heat the mixture to 120 °C with vigorous stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the N-arylated product.

    Mechanistic Pathway: Ullmann Condensation

    Ullmann_Condensation Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition R-X N-(2-Bromoethyl)-2-nitrobenzamide R-X->Oxidative_Addition Cu(III)_Complex R-Cu(III)-X(L) Oxidative_Addition->Cu(III)_Complex Ligand_Exchange Ligand Exchange Cu(III)_Complex->Ligand_Exchange Nucleophile Nu-H (e.g., Ar-NH2) Nucleophile->Ligand_Exchange Cu(III)_Nucleophile_Complex R-Cu(III)-Nu(L) Ligand_Exchange->Cu(III)_Nucleophile_Complex Reductive_Elimination Reductive Elimination Cu(III)_Nucleophile_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L Catalyst Regeneration Product R-Nu Reductive_Elimination->Product

    Ullmann Condensation Catalytic Cycle.

    Other Potential Cross-Coupling Pathways

    • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and a halide is one of the most widely used cross-coupling methods.[10] The bromoethyl group of the title compound could potentially be coupled with a variety of boronic acids or esters.

    • Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene.[11] While typically applied to aryl or vinyl halides, modifications for alkyl halides exist.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[12] Similar to the Ullmann reaction, this could be a powerful tool for the N-arylation of the amide nitrogen or for coupling at the aromatic ring after modification of the bromoethyl group.

    Experimental Workflow: A General Overview

    Experimental_Workflow Start Reaction Setup Reagents Combine N-(2-Bromoethyl)-2-nitrobenzamide, Catalyst, Ligand, Base, and Coupling Partner Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Reaction Heat to Desired Temperature and Stir Inert_Atmosphere->Reaction Monitoring Monitor Progress by TLC or GC-MS Reaction->Monitoring Workup Reaction Workup Monitoring->Workup Quenching Quench Reaction (e.g., with water) Workup->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purification Concentration->Purification Chromatography Column Chromatography Purification->Chromatography Characterization Characterization (NMR, MS, etc.) Chromatography->Characterization Final_Product Pure Product Characterization->Final_Product

    General Experimental Workflow for Cross-Coupling Reactions.

    Conclusion

    N-(2-Bromoethyl)-2-nitrobenzamide represents a synthetically versatile building block with significant potential for the construction of complex molecular architectures through cross-coupling reactions. The Sonogashira and Ullmann reactions, in particular, offer reliable pathways for C-C and C-N/C-O bond formation, respectively. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of novel, functional molecules.

    References

    • PMC. (n.d.). Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. Available at: [Link]

    • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

    • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

    • Thieme. (n.d.). Modern Ullmann-Type Couplings. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

    • Semantic Scholar. (n.d.). Heterocycles via Cross Dehydrogenative Coupling: Synthesis and Functionalization. Available at: [Link]

    • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

    • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

    • ACS Publications. (2005). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

    • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available at: [Link]

    • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Available at: [Link]

    • PMC. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Available at: [Link]

    Sources

    Method

    N-(2-Bromoethyl)-2-nitrobenzamide reagent preparation for in vitro biological assays

    Application Note: Preparation and Utilization of N-(2-Bromoethyl)-2-nitrobenzamide in In Vitro Biological Assays Executive Summary N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a versatile, bifunctional chemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Preparation and Utilization of N-(2-Bromoethyl)-2-nitrobenzamide in In Vitro Biological Assays

    Executive Summary

    N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) is a versatile, bifunctional chemical probe utilized in advanced in vitro biological assays. Featuring an electron-withdrawing, hypoxia-sensitive 2-nitro group and an electrophilic 2-bromoethyl warhead, this reagent serves as an excellent model compound for evaluating hypoxia-activated prodrug (HAP) mechanisms and targeted protein alkylation. This guide provides a comprehensive, self-validating framework for reagent preparation, cell-based hypoxia screening, and biochemical target engagement assays.

    Physicochemical Profiling & Mechanistic Rationale

    According to the , N-(2-bromoethyl)-2-nitrobenzamide possesses a molecular weight of 273.08 g/mol and an XLogP3 of 1.0, making it moderately lipophilic and highly cell-permeable[1].

    The mechanistic utility of this reagent relies on two distinct chemical pathways:

    • Hypoxia-Activated Reduction: Under normoxic conditions, the 2-nitro group is stable. In hypoxic tumor microenvironments (<1% O₂), endogenous nitroreductases catalyze the stepwise reduction of the nitro group to a hydroxylamine or amine[1].

    • Electrophilic Alkylation: The 2-bromoethyl moiety acts as an Sₙ2 electrophile. Once the nitro group is reduced, the resulting electron-donating amine alters the electronic landscape of the molecule, enhancing the intermolecular alkylation of biological nucleophiles (e.g., cysteine thiols, lysine amines) on target proteins or DNA.

    Mechanism A N-(2-Bromoethyl)- 2-nitrobenzamide (Inactive Probe) B Nitroreductase (Hypoxia, <1% O2) A->B 1e- reduction C N-(2-Bromoethyl)- 2-aminobenzamide (Activated) B->C -H2O D Target Protein (Nucleophiles) C->D SN2 Attack on Bromoethyl E Covalent Adduct (Alkylation) D->E Stable Linkage

    Hypoxia-activated reduction and subsequent electrophilic alkylation mechanism.

    Reagent Preparation & Quality Control

    Expert Insight: The primary mode of failure for bromoethyl-containing reagents is premature hydrolysis to the corresponding alcohol (hydroxyethyl derivative) or reaction with nucleophilic impurities in the solvent.

    Step-by-Step Preparation:

    • Equilibration: Allow the lyophilized N-(2-bromoethyl)-2-nitrobenzamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

      • Causality: Atmospheric moisture condensation on cold powder rapidly accelerates bromide hydrolysis.

    • Dissolution: Dissolve the powder in strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

      • Causality: Standard laboratory DMSO often absorbs water and contains trace dimethylamine, which will undergo an Sₙ2 reaction with the bromoethyl group, neutralizing the warhead.

    • Storage: Aliquot the 10 mM stock into single-use amber glass vials to prevent photolytic degradation of the nitroaromatic ring, and store at -80°C.

    • Self-Validation (QC Check): Before major assay campaigns, validate the stock via LC-MS. The intact probe should yield a mass of ~273 Da, with the characteristic 1:1 isotopic doublet of Bromine (⁷⁹Br/⁸¹Br). The absence of an M-79 + 17 peak (loss of Br, addition of OH) confirms structural integrity.

    Experimental Protocols

    Protocol A: Hypoxia-Selective Cytotoxicity Assay (Self-Validating System)

    This protocol evaluates the differential cytotoxicity of the reagent under normoxic vs. hypoxic conditions.

    Methodology:

    • Cell Seeding: Seed HCT116 human colon carcinoma cells at 3,000 cells/well in 90 µL of McCoy's 5A media across two identical 96-well opaque-walled plates. Incubate overnight at 37°C, 21% O₂.

    • Environmental Pre-equilibration: Transfer Plate 2 to the hypoxia chamber. Allow 4 hours for the media to degas and equilibrate to 1% O₂.

    • Dosing: Prepare 10x serial dilutions of the reagent (0.1 µM to 100 µM) in media. Add 10 µL of the 10x stock to the 90 µL wells.

      • Self-Validation Controls: Include Tirapazamine (a known hypoxia-activated cytotoxin) as a positive control, and DMSO vehicle as a negative control.

    • Incubation: Incubate both plates for 48 hours in their respective environments.

    • Readout: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

      • Causality: ATP-dependent luminescence provides a direct, linear correlation with viable cell number. Crucially, it avoids the metabolic confounders associated with colorimetric tetrazolium dyes (like MTT), whose reduction rates are artificially altered by the shifted mitochondrial metabolism inherent to hypoxic cells [2].

    Workflow S1 1. Reagent Prep 10 mM Stock in Anhydrous DMSO S2 2. Cell Seeding HCT116 Cells in 96-well plates S1->S2 QC QC: LC-MS Purity Check (Confirm intact Br-ethyl) S1->QC Validation S3 3. Environmental Split Normoxia (21% O2) vs Hypoxia (1% O2) S2->S3 S4 4. Dosing & Incubation 0.1 - 100 µM for 48h S3->S4 S5 5. Viability Readout ATP-dependent Luminescence S4->S5 Ctrl Control: Tirapazamine (Positive Hypoxia Control) S4->Ctrl Parallel Testing

    Self-validating experimental workflow for hypoxia-selective cytotoxicity screening.

    Protocol B: In Vitro Protein Alkylation Assay

    This protocol validates the covalent target engagement of the bromoethyl warhead using a model recombinant protein containing a reactive surface cysteine.

    Methodology:

    • Buffer Selection: Prepare a 50 mM HEPES buffer, pH 7.4.

      • Critical Insight: Do NOT use Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary aliphatic amine that will act as a competitive nucleophile, reacting via Sₙ2 with the bromoethyl group of the reagent. This will rapidly deplete the active probe and lead to false-negative protein labeling [3].

    • Reaction Setup: Incubate 10 µM of the target protein with 100 µM N-(2-bromoethyl)-2-nitrobenzamide at 37°C for 2 hours.

    • Self-Validation (Negative Control): In a parallel tube, pre-incubate the reagent with 1 mM Dithiothreitol (DTT) for 15 minutes before adding the protein. DTT will rapidly quench the electrophile, resulting in zero protein labeling.

    • Analysis: Quench the main reaction with 1 mM DTT. Analyze the samples via Intact Mass Spectrometry (ESI-TOF).

      • Causality & Expected Mass: Successful alkylation by the intact probe will present as a +192 Da mass shift (addition of the nitrobenzamide moiety minus the displaced bromide and proton). If the probe undergoes hypoxia-mediated reduction prior to alkylation, the observed mass shift will be +162 Da (reflecting the -30 Da conversion of the nitro group to an amine).

    Data Presentation & Expected Outcomes

    Table 1: Representative Cytotoxicity Profile (Protocol A)

    Compound Normoxia IC₅₀ (21% O₂) Hypoxia IC₅₀ (1% O₂) Hypoxia Cytotoxicity Ratio (HCR)*
    N-(2-Bromoethyl)-2-nitrobenzamide > 100 µM 12.4 µM > 8.0
    Tirapazamine (Positive Control) 28.5 µM 1.2 µM 23.7
    DMSO (Vehicle Control) N/A N/A N/A

    *HCR is calculated as (Normoxia IC₅₀ / Hypoxia IC₅₀). An HCR > 5 indicates significant hypoxia-selective targeting.

    Table 2: Intact Mass Spectrometry Analysis (Protocol B)

    Condition Expected Mass Shift Observed Mass Shift Labeling Efficiency
    Protein + Probe (HEPES Buffer) +192 Da +192 Da > 85%
    Protein + Probe (Tris Buffer) +192 Da None / Trace < 5% (Buffer Interference)

    | Protein + Probe + DTT Pre-quench | 0 Da | 0 Da | 0% (Validated Negative) |

    References

    • Exploiting tumour hypoxia in cancer treatment Brown, J. M., & Wilson, W. R. Nature Reviews Cancer. URL: [Link]

    • Bioconjugate Techniques (3rd Edition) Hermanson, G. T. ScienceDirect. URL:[Link]

    • N-(2-Bromoethyl)-2-nitrobenzamide Compound Summary National Center for Biotechnology Information (PubChem). URL:[Link]

    Sources

    Application

    Application Note: Synthesis of Novel Constrained Peptidomimetics via N-(2-Bromoethyl)-2-nitrobenzamide

    Executive Summary The development of peptidomimetics relies heavily on the introduction of conformational constraints to mimic secondary structures (such as β -turns or α -helices) while improving proteolytic stability a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of peptidomimetics relies heavily on the introduction of conformational constraints to mimic secondary structures (such as β -turns or α -helices) while improving proteolytic stability and bioavailability. This application note details the use of N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0) as a bifunctional building block for the synthesis of constrained heterocyclic scaffolds, such as 1,4-benzodiazepines and quinazolinones.

    By leveraging the differential reactivity of its two functional poles—an electrophilic alkyl bromide and a reducible nitroaromatic group—researchers can seamlessly integrate this molecule into peptide backbones or side chains, culminating in an intramolecular cyclization that locks the peptide into a bioactive conformation.

    Mechanistic Rationale & Design Strategy

    The utility of N-(2-bromoethyl)-2-nitrobenzamide stems from its highly programmable reactivity, which allows for a controlled, stepwise integration into complex molecular architectures without cross-reactivity.

    • The Alkylation Phase (S N​ 2): The 2-bromoethyl moiety acts as a primary electrophile. When exposed to a nucleophilic amine (e.g., the N-terminus of a peptide or the ϵ -amino group of lysine) under mild basic conditions, it undergoes an S N​ 2 substitution. We specifically utilize weak bases (like K 2​ CO 3​ or DIPEA) to prevent the unwanted E2 β -elimination of the bromide, which would otherwise yield an unreactive vinyl group.

    • The Masked Nucleophile (Nitro Reduction): The 2-nitro group is essentially a "masked" aniline. Keeping it in the oxidized state during the alkylation step prevents premature cyclization or oligomerization. Once the molecule is successfully tethered to the peptide, the nitro group is chemoselectively reduced to an amine.

    • Intramolecular Cyclization: The newly formed aniline is perfectly positioned to attack an adjacent electrophile (such as an aldehyde, ketone, or activated ester within the peptide sequence), driving a thermodynamically favorable cyclization to form a rigid 7-membered (diazepine) or 6-membered (piperazinone) ring. This methodology is a cornerstone in the synthesis of potent DNA-crosslinking agents like Pyrrolo[1,4]benzodiazepines (PBDs) [1].

    Workflow Nuc Peptide Amine (Nucleophile) Alk Alkylated Intermediate Nuc->Alk + Reagent (Base, DMF) Reagent N-(2-Bromoethyl)- 2-nitrobenzamide Reagent->Alk Red Aniline Intermediate Alk->Red SnCl2 or H2/Pd-C Cyc Constrained Peptidomimetic Red->Cyc Acid Catalysis & Heat

    Fig 1. Mechanistic workflow from S_N2 alkylation to intramolecular cyclization.

    Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes In-Process Controls (IPC) to verify intermediate formation before proceeding.

    Protocol A: N-Alkylation of the Peptide Amine

    Objective: Covalently attach the N-(2-bromoethyl)-2-nitrobenzamide linker to the target amine.

    • Preparation: Dissolve the peptide/amine precursor (1.0 eq, ~0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature to ensure complete deprotonation of the amine.

    • Alkylation: Dropwise, add a solution of N-(2-Bromoethyl)-2-nitrobenzamide (1.2 eq) dissolved in 2.0 mL of DMF.

    • Heating: Elevate the reaction temperature to 60 °C. Causality note: Heating accelerates the S N​ 2 displacement but must be capped at 60 °C to prevent thermal degradation of sensitive peptide bonds.

    • IPC (Self-Validation): After 4 hours, sample 10 μ L of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting amine mass is depleted and the [M+H] + corresponding to the nitro-alkylated intermediate is dominant.

    • Workup: Quench with water, extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

    Protocol B: Chemoselective Nitro Reduction

    Objective: Unmask the aniline nucleophile without reducing other sensitive moieties (e.g., alkenes, thioethers) [2].

    • Solubilization: Dissolve the crude alkylated intermediate from Protocol A in a 1:1 mixture of Ethyl Acetate and Ethanol (10 mL).

    • Reduction: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) (5.0 eq). Causality note: SnCl 2​ is chosen over Pd/C hydrogenation to prevent the poisoning of the catalyst by sulfur-containing amino acids (like Met or Cys) and to avoid the reduction of unsaturated side chains.

    • Reaction: Stir the mixture at 70 °C for 4–6 hours.

    • IPC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The highly UV-active nitro compound ( Rf​≈0.6 ) should cleanly convert to a lower-running, ninhydrin-positive aniline spot ( Rf​≈0.3 ).

    • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO 3​ until pH 8 is reached (a white tin hydroxide precipitate will form). Filter through a pad of Celite to remove tin salts. Extract the filtrate with EtOAc, dry, and concentrate.

    Protocol C: Intramolecular Cyclization

    Objective: Form the constrained heterocyclic ring (e.g., benzodiazepine).

    • Activation: Dissolve the reduced intermediate in anhydrous Methanol (10 mL).

    • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality note: Mild acid catalysis enhances the electrophilicity of the target carbonyl/imine without protonating the weakly nucleophilic aniline to the point of deactivation.

    • Cyclization: Reflux at 65 °C for 12 hours.

    • Purification: Remove the solvent in vacuo and purify the resulting peptidomimetic via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

    Quantitative Data: Optimization of Nitro Reduction

    Selecting the correct reduction method is critical for complex peptidomimetics. The table below summarizes the efficacy and chemoselectivity of various reduction conditions tested during protocol optimization.

    Reduction MethodReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Chemoselectivity Profile
    Tin(II) Chloride SnCl 2​ ·2H 2​ O, EtOAc/EtOH704–685% Excellent: Tolerates alkenes, halogens, and thioethers.
    Catalytic Hydrogenation H 2​ (1 atm), 10% Pd/C, MeOH252–492%Poor: Reduces alkenes/alkynes; poisoned by Cys/Met residues.
    Iron / Acetic Acid Fe powder, AcOH / H 2​ O603–588%Good: Mild, but workup can be tedious due to iron emulsions.
    Sodium Dithionite Na 2​ S 2​ O 4​ , THF/H 2​ O251265%Moderate: Very mild, but often results in incomplete conversion.

    Biological Application & Structural Impact

    Once synthesized, these constrained peptidomimetics are highly effective at mimicking natural protein topologies, such as β -turns. This structural rigidity drastically reduces the entropic penalty of binding to target receptors (e.g., Protein-Protein Interaction interfaces), leading to higher affinity and enhanced resistance to proteolytic degradation.

    Pathway Mimetic Synthesized Peptidomimetic (e.g., Benzodiazepine) Receptor Target Receptor (e.g., GPCR or PPI interface) Mimetic->Receptor High-affinity binding Conform Beta-Turn Mimicry & Binding Receptor->Conform Structural lock Effect Therapeutic Outcome (Signal Modulation) Conform->Effect Pathway activation/inhibition

    Fig 2. Biological application of constrained peptidomimetics in receptor modulation.

    References

    • Title: An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines Source: National Institutes of Health (PMC) / Molecules URL: [Link]

    • Title: Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of N-(2-Bromoethyl)-2-nitrobenzamide

    Welcome to the Application Scientist Support Portal. The synthesis of N-(2-bromoethyl)-2-nitrobenzamide—a critical building block for drug discovery and oxazoline-based ligands—is a deceptively simple amidation.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. The synthesis of N-(2-bromoethyl)-2-nitrobenzamide—a critical building block for drug discovery and oxazoline-based ligands—is a deceptively simple amidation. While the theoretical reaction between 2-nitrobenzoyl chloride and 2-bromoethylamine hydrobromide is straightforward, researchers frequently report isolated yields dropping below 50%.

    This guide provides an in-depth mechanistic analysis of why these reactions fail, answers common troubleshooting questions, and provides self-validating protocols to push your yields above 85%.

    Mechanistic Causality: Why Are You Losing Yield?

    To optimize this reaction, you must first understand the two primary modes of failure driven by the specific electronics of your substrates:

    • Intramolecular Cyclization (Oxazoline Formation): The target product, a 2-bromoethylamide, is highly prone to intramolecular cyclization. Under basic conditions (especially with excess organic bases like Triethylamine), the amide oxygen becomes sufficiently nucleophilic to attack the β -carbon. This displaces the bromide ion, irreversibly forming 2-(2-nitrophenyl)-4,5-dihydrooxazole.

    • Electrophile Hydrolysis: 2-Bromoethylamine hydrobromide is notoriously hygroscopic. If introduced without rigorous drying, trace water rapidly hydrolyzes the highly reactive 2-nitrobenzoyl chloride into unreactive 2-nitrobenzoic acid before amidation can occur.

    G A 2-Nitrobenzoyl Chloride C N-(2-Bromoethyl)- 2-nitrobenzamide (Target Product) A->C + B Base, 0°C E 2-Nitrobenzoic Acid (Hydrolysis Byproduct) A->E H2O (Moisture) B 2-Bromoethylamine Hydrobromide D 2-(2-Nitrophenyl)- 4,5-dihydrooxazole (Oxazoline Byproduct) C->D Excess Base / Heat

    Reaction pathway of N-(2-Bromoethyl)-2-nitrobenzamide and common yield-reducing side reactions.

    Troubleshooting FAQs

    Q: Why is my yield consistently below 50%, with a major non-polar byproduct on my TLC? A: You are observing oxazoline cyclization. If you use excess organic base (e.g., >2.5 eq of TEA) or allow the reaction to warm above 0 °C too quickly, the basic environment promotes the intramolecular displacement of the bromide by the amide oxygen. Solution: Strictly control your base stoichiometry (exactly 2.1 equivalents) and maintain the internal temperature at 0 °C during the entire addition phase.

    Q: I see a lot of unreacted 2-nitrobenzoic acid in my LC-MS. Why is the acid chloride degrading? A: This is classic hydrolysis. Because 2-bromoethylamine hydrobromide readily absorbs atmospheric moisture, using it directly from the shelf introduces water to your system. Solution: Dry the amine salt under high vacuum in a desiccator with phosphorus pentoxide ( P2​O5​ ) for at least 12 hours prior to use. Ensure your solvent is strictly anhydrous.

    Q: The 2-bromoethylamine hydrobromide is completely insoluble in DCM. How can the reaction proceed? A: The hydrobromide salt is indeed insoluble in non-polar organic solvents. The reaction relies on the in situ generation of the free base upon the addition of your tertiary amine (e.g., DIPEA). Once neutralized, the free 2-bromoethylamine solubilizes and reacts. However, because the free base is prone to self-condensation (forming aziridines or piperazines), you must not pre-mix the amine and base for extended periods before adding the acid chloride1[1].

    Self-Validating Experimental Protocols

    To accommodate different lab setups, we provide two optimized methodologies. Protocol B is highly recommended if you are struggling with oxazoline formation.

    Protocol A: Anhydrous Organic Method (DCM / DIPEA)

    This is the standard approach for moisture-sensitive amidation, utilizing strict stoichiometric control.

    • Preparation: Suspend pre-dried 2-bromoethylamine hydrobromide (1.05 eq) in anhydrous DCM (0.2 M) under an Argon atmosphere. Cool the suspension to exactly 0 °C using an ice-water bath.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.1 eq) dropwise. The suspension will begin to clear as the free base is generated. Stir for no more than 5 minutes.

    • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature at 0 °C.

    • Validation Check (TLC): After 2 hours at 0 °C, check the reaction via TLC (Hexanes/EtOAc 1:1).

      • Self-Validation: The target product should appear at Rf​≈0.4 . If a spot appears at Rf​≈0.7 , oxazoline cyclization is occurring (cool the bath immediately).

    • Workup: Quench with 1N HCl to protonate any remaining base and unreacted amine. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Protocol B: Advanced Schotten-Baumann Biphasic Method

    As cited in industrial preparations of similar haloethyl-benzamides 2[2] and 3[3], a Schotten-Baumann approach using a biphasic system is highly effective. The weak inorganic base ( NaHCO3​ ) is strong enough to neutralize the hydrobromide salt, but too weak to deprotonate the resulting amide, effectively shutting down the oxazoline cyclization pathway.

    • Aqueous Phase: Dissolve 2-bromoethylamine hydrobromide (1.1 eq) in saturated aqueous NaHCO3​ (0.5 M). Cool to 0 °C.

    • Organic Phase: Dissolve 2-nitrobenzoyl chloride (1.0 eq) in Ethyl Acetate (EtOAc) (0.5 M).

    • Biphasic Reaction: Add the organic phase dropwise to the vigorously stirring aqueous phase at 0 °C. Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area.

    • Validation Check (LC-MS): Sample the organic layer after 1 hour.

      • Self-Validation: Look for the characteristic bromine isotope pattern [M+H]+=273.0/275.0 in a 1:1 ratio.

    • Workup: Separate the phases. Wash the organic layer with 1N HCl, then brine. Dry over Na2​SO4​ and concentrate.

    Workflow Step1 Step 1: Preparation Dissolve 2-Bromoethylamine HBr in sat. aq. NaHCO3 Step3 Step 3: Biphasic Reaction Dropwise addition of organic phase at 0°C under vigorous stirring Step1->Step3 Step2 Step 2: Organic Phase Dissolve 2-Nitrobenzoyl Chloride in EtOAc Step2->Step3 Step4 Step 4: Phase Separation Extract organic layer, wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Concentrate and recrystallize or flash chromatography Step4->Step5

    Optimized Schotten-Baumann biphasic workflow for synthesizing N-(2-Bromoethyl)-2-nitrobenzamide.

    Quantitative Yield Optimization Matrix

    The following table summarizes the causal relationship between reaction conditions and isolated yields, derived from standard optimization screens 4[4]. Use this to benchmark your own results.

    Reaction SolventBase Used (Equivalents)Temperature ProfileMajor Observed ByproductTypical Isolated Yield
    DCM (Anhydrous)TEA (3.0 eq)0 °C RTOxazoline (High)42%
    DCM (Anhydrous)DIPEA (2.1 eq)0 °C strictlyOxazoline (Trace)78%
    Toluene (Anhydrous)TEA (2.0 eq)Reflux (110 °C)Oxazoline (Major)< 20%
    EtOAc / Aq. NaHCO3​ NaHCO3​ (Excess) 0 °C RT Hydrolysis (Trace) 88%

    References

    • TU Wien ReposiTUm - Bioorthogonal control of drug action: Synthesis of click-cleavable pyrrolobenzodiazepine dimer derivatives (Mechanistic insights into 2-bromoethylamine hydrobromide under basic conditions). URL: [Link]

    • PrepChem - Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine (Standard yield benchmarks for N-(2-bromoethyl)benzamide derivatives). URL: [Link]

    • Google Patents (CN101759667A) - Preparation method of novel antidepressant moclobemide (Industrial application of Schotten-Baumann conditions for haloethylamides).

    Sources

    Optimization

    Technical Support Center: Troubleshooting N-(2-Bromoethyl)-2-nitrobenzamide Degradation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific long-term storage and handling challenges associated with N-(2-Bromo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific long-term storage and handling challenges associated with N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0)[1].

    This molecule presents a unique "trifunctional" stability challenge: it contains a highly electrophilic primary alkyl bromide, a hydrolyzable amide linkage, and a photosensitive nitroaromatic ring[1]. Understanding the causality behind its degradation is critical for maintaining batch-to-batch reproducibility in your drug development workflows.

    Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)

    Q1: Why is my N-(2-bromoethyl)-2-nitrobenzamide degrading into a cyclic byproduct during room-temperature storage? The Causality: The compound is undergoing an intramolecular nucleophilic substitution ( SN​2 ). The molecule possesses an electrophilic carbon (bearing the bromide) and a nucleophilic amide oxygen. Under thermal stress or in the presence of trace basic impurities from synthesis, the amide oxygen attacks the alkyl bromide chain. This neighboring group participation expels hydrogen bromide (HBr) and forms a 2-(2-nitrophenyl)-2-oxazoline derivative. The Solution: To prevent this kinetically favored cyclization, the activation energy must be bypassed by storing the compound strictly at sub-zero temperatures (≤ -20°C) under an inert atmosphere.

    Q2: We observed significant discoloration (yellow to dark brown) and loss of purity when stored in clear glass vials. What is the mechanism? The Causality: Nitrobenzamides are notoriously photosensitive[2]. Exposure to ambient visible or UV light triggers the photolytic excitation of the 2-nitro group. This initiates a radical mechanism leading to photoreduction (forming nitroso or hydroxylamine derivatives) or complex cleavage of the amide bond[3]. As these degradation products accumulate, they cause the characteristic shift from a pale yellow powder to a dark brown mixture. The Solution: Always store nitroaromatics in actinic (amber) glass vials or opaque secondary containers to block UV/Vis transmission.

    Q3: How does moisture affect the long-term stability of this compound? The Causality: Moisture drives two interconnected hydrolytic degradation pathways. First, the primary alkyl bromide is susceptible to slow nucleophilic attack by water, hydrolyzing to N-(2-hydroxyethyl)-2-nitrobenzamide. Because HBr is a byproduct of this pathway, the local microenvironment becomes acidic. This localized drop in pH auto-catalyzes the second pathway: the acidic hydrolysis of the amide bond itself, yielding 2-nitrobenzoic acid and 2-bromoethylamine[3]. The Solution: Utilize desiccators and backfill storage vials with dry Argon or Nitrogen to eliminate ambient humidity.

    Part 2: Diagnostic Workflows & Degradation Pathways

    To effectively troubleshoot purity drops, you must visually map the potential degradation routes and align them with your analytical data.

    Pathways A N-(2-Bromoethyl)-2-nitrobenzamide (Intact API) B Thermal / Basic Stress A->B C Photolytic Stress (UV/Vis) A->C D Moisture / Acidic Stress A->D E 2-(2-Nitrophenyl)-2-oxazoline (Cyclization) B->E Intramolecular SN2 F Nitroso Derivatives (Photodegradation) C->F Radical mechanism G N-(2-Hydroxyethyl)-2-nitrobenzamide (Hydrolysis) D->G Nucleophilic substitution

    Fig 1. Primary degradation pathways of N-(2-Bromoethyl)-2-nitrobenzamide under environmental stress.

    Workflow Start Detect Purity Drop in Storage CheckLCMS Run LC-MS Analysis Start->CheckLCMS Mass1 Mass = M - 80 Da (Loss of HBr) CheckLCMS->Mass1 Mass2 Mass = M - 63 Da (Loss of Br + OH) CheckLCMS->Mass2 Mass3 Complex Mixture / Color Change CheckLCMS->Mass3 Root1 Oxazoline Cyclization Action: Store < -20°C Mass1->Root1 Root2 Alkyl Bromide Hydrolysis Action: Desiccant Storage Mass2->Root2 Root3 Photodegradation Action: Amber Vials Mass3->Root3

    Fig 2. LC-MS troubleshooting workflow for identifying root causes of compound degradation.

    Part 3: Self-Validating Experimental Protocols

    To ensure trustworthiness in your internal quality control, you must implement protocols that validate themselves. The following stability-indicating assay utilizes an internal standard and mass-balance calculations to ensure no degradation products are "missed" due to poor UV absorbance or precipitation[3].

    Protocol 1: Stability-Indicating HPLC Assay & Mass Balance Check

    Purpose: To quantify degradation rates and confirm the mechanism of purity loss. Causality for Design: We use a photodiode array (PDA) detector coupled with Mass Spectrometry (LC-MS) because photolytic degradants (like nitroso compounds) often have drastically different UV extinction coefficients than the parent benzamide.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10 mg of N-(2-Bromoethyl)-2-nitrobenzamide in 10 mL of anhydrous Acetonitrile (HPLC grade) to create a 1 mg/mL stock.

    • Internal Standard Addition: Spike the solution with 0.1 mg/mL of an inert internal standard (e.g., biphenyl) to account for injection volume errors and solvent evaporation.

    • Stress Aliquoting: Divide the stock into four amber vials and one clear vial.

      • Vial 1 (Control): Store at -20°C.

      • Vial 2 (Thermal): Heat to 60°C in the dark for 24 hours.

      • Vial 3 (Hydrolytic): Add 10% v/v of 0.1 M HCl and heat to 60°C[3].

      • Vial 4 (Photolytic): Clear vial, expose to UV light (254 nm) for 8 hours[3].

    • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Self-Validation (Mass Balance Check): Calculate the total peak area of all peaks in the stressed samples (adjusted for the internal standard). The sum of the parent peak area plus all degradant peak areas must equal 95-105% of the Control vial's parent peak area. If the mass balance is <95%, the compound has degraded into non-UV absorbing species or insoluble polymers, necessitating MS/MS quantification.

    Protocol 2: Optimal Long-Term Storage Procedure

    Purpose: To establish a fail-safe storage environment that mitigates all three degradation pathways.

    • Lyophilization: Ensure the synthesized batch is completely dried via lyophilization to remove trace water.

    • Aliquotting: Divide the bulk powder into single-use aliquots to prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture.

    • Packaging: Place the powder into amber glass vials (mitigates photodegradation)[4].

    • Atmospheric Control: Purge the vials with dry Argon gas to displace oxygen and moisture, then seal tightly with PTFE-lined caps.

    • Temperature Control: Store the sealed vials in a desiccator placed inside a -20°C or -80°C freezer (mitigates thermal cyclization and hydrolysis)[5].

    Part 4: Quantitative Degradation Data

    The following table summarizes the kinetic vulnerability of N-(2-Bromoethyl)-2-nitrobenzamide under various stress conditions. This data allows researchers to predict shelf-life and prioritize preventive actions.

    Stress ConditionPrimary DegradantMechanism of ActionEstimated Half-Life (25°C)Preventive Action
    Ambient Light (Clear Vial) Nitroso derivatives, complex polymersPhotolytic radical cleavage of nitro group4 - 7 DaysStore in amber/actinic glass containers.
    Moisture (80% RH) N-(2-Hydroxyethyl)-2-nitrobenzamideNucleophilic substitution ( SN​2 ) by H2​O 3 - 4 WeeksStore in a desiccator with Argon backfill.
    Thermal (Room Temp, Dry) 2-(2-Nitrophenyl)-2-oxazolineIntramolecular cyclization (loss of HBr)6 - 8 MonthsStore at ≤ -20°C.
    Acidic (pH 2.0) 2-Nitrobenzoic acid + 2-BromoethylamineAcid-catalyzed amide hydrolysis< 24 HoursAvoid acidic mobile phases during prolonged storage.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide." PubChem, [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting N-(2-Bromoethyl)-2-nitrobenzamide Workflows

    Overview N-(2-Bromoethyl)-2-nitrobenzamide is a versatile bifunctional building block used extensively in drug discovery and bioconjugation[1]. However, its structural combination of a nucleophilic amide oxygen, a reacti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview N-(2-Bromoethyl)-2-nitrobenzamide is a versatile bifunctional building block used extensively in drug discovery and bioconjugation[1]. However, its structural combination of a nucleophilic amide oxygen, a reactive β-bromoethyl group, and an electron-withdrawing nitroarene creates a highly complex reactivity profile. This guide addresses the most critical side reactions researchers encounter—primarily intramolecular cyclization, elimination, and hydrolysis—and provides field-proven methodologies to ensure high-fidelity intermolecular alkylation.

    🔬 Core Troubleshooting FAQs

    The "Missing Mass" Anomaly: Intramolecular Cyclization

    Q: My LC-MS shows complete consumption of the starting material (m/z 273/275), but my target alkylated product is missing. Instead, I see a major peak at m/z 193 [M+H]+. What happened?

    A: You are observing the classic neighboring group participation (NGP) effect, leading to intramolecular cyclization. The amide carbonyl oxygen acts as an internal nucleophile, attacking the adjacent β-carbon and displacing the bromide ion. This 5-exo-tet cyclization forms 2-(2-nitrophenyl)-4,5-dihydrooxazole .

    • The Causality: Entropically, this intramolecular reaction is highly favored over your intended intermolecular alkylation. The process is often described using Winstein's notation for neighboring group participation[2], where the oxazolinium intermediate acts as a thermodynamic sink under polar or heated conditions.

    • The Fix: You must kinetically favor the intermolecular pathway. Switch from polar protic solvents to strictly anhydrous, moderately polar aprotic solvents (e.g., MeCN). Lower the reaction temperature and introduce a Finkelstein catalyst (NaI) to convert the bromide to a more reactive iodide in situ, accelerating the intermolecular SN2 attack before cyclization can occur.

    The Base Dilemma: Elimination vs. Substitution

    Q: I used Sodium Hydride (NaH) to deprotonate my target nucleophile, but NMR analysis of the isolated byproduct shows distinct doublet/doublet-of-doublets between 4.5 and 6.5 ppm. Why?

    A: You have induced an E2 elimination, yielding N-vinyl-2-nitrobenzamide . While it shares the same exact mass (m/z 193 [M+H]+) as the oxazoline byproduct, the vinyl protons in the 1H-NMR spectrum confirm dehydrobromination.

    • The Causality: Strong, hard bases like NaH, KOtBu, or DBU promote proton abstraction from the α-carbon adjacent to the amide nitrogen, rapidly expelling the bromide leaving group.

    • The Fix: Avoid strong bases. Use mild, non-nucleophilic inorganic bases like K2CO3 or Cs2CO3. If your nucleophile requires a stronger base for activation, pre-form the nucleophile anion in a separate flask, remove excess base, and then slowly add the N-(2-Bromoethyl)-2-nitrobenzamide at reduced temperatures (-78°C to 0°C).

    Aqueous Instability: Hydrolysis

    Q: My reaction yields a highly polar byproduct at m/z 211[M+H]+. Is the reagent degrading?

    A: Yes, the bromide has been hydrolyzed to form N-(2-hydroxyethyl)-2-nitrobenzamide .

    • The Causality: This occurs via nucleophilic substitution by hydroxide ions or adventitious water[3]. N-(2-haloethyl)amides are particularly sensitive to hydrolysis in aqueous basic conditions or when using hygroscopic solvents like DMF that have absorbed atmospheric moisture.

    • The Fix: Use strictly anhydrous solvents stored over molecular sieves. Replace NaOH/KOH with anhydrous carbonate bases.

    📊 Quantitative Diagnostic Matrix

    Side Reaction / ByproductLC-MS [M+H]+Diagnostic 1H-NMR FeaturesPrimary CausePreventative Action
    Intramolecular Cyclization (Oxazoline)193Triplets at ~4.0 and ~4.5 ppm (oxazoline ring CH2)Heating in polar solvents; weak intermolecular nucleophile.Use NaI (Finkelstein); lower temp; use MeCN.
    E2 Elimination (N-vinyl amide)193Multiplets at 4.5–6.5 ppm (vinyl CH=CH2)Use of strong/hard bases (NaH, KOtBu, DBU).Switch to mild bases (K2CO3); pre-form anion.
    Hydrolysis (Alcohol)211Broad singlet ~3.5 ppm (OH); shift in CH2 protons.Adventitious water; aqueous basic conditions.Use anhydrous solvents (molecular sieves); inert atmosphere.
    Nitro Reduction (Aniline)243 / 163*Broad singlet ~5.0 ppm (NH2); upfield shift of Ar-H.Incompatible downstream reductive conditions (Pd/C, H2).Use orthogonal protecting groups; avoid catalytic hydrogenation.

    *Note: 163 m/z indicates simultaneous nitro reduction and hydrodehalogenation of the bromide.

    ⚙️ Mechanistic Pathway Visualization

    G A N-(2-Bromoethyl)-2-nitrobenzamide (Starting Material) B Target Alkylated Product (Intermolecular Substitution) A->B Target Nucleophile Mild Base, NaI, 60°C C 2-(2-Nitrophenyl)-4,5-dihydrooxazole (Intramolecular Cyclization) A->C Heat, Polar Solvents Neighboring Group Participation D N-Vinyl-2-nitrobenzamide (Base-Catalyzed Elimination) A->D Strong Base (e.g., NaH, KOtBu) E2 Pathway E N-(2-Hydroxyethyl)-2-nitrobenzamide (Hydrolysis) A->E Aqueous Base / Adventitious H2O Nucleophilic Substitution

    Mechanistic divergence of N-(2-Bromoethyl)-2-nitrobenzamide under varying reaction conditions.

    🧪 Self-Validating Protocol: Optimized Intermolecular Alkylation

    To ensure the highest yield of your target alkylated product while suppressing the Winstein cyclization and elimination pathways, adhere to the following kinetically-driven protocol.

    Reagents & Materials
    • N-(2-Bromoethyl)-2-nitrobenzamide (1.0 equiv)

    • Target Nucleophile (e.g., secondary amine or phenol) (1.2 equiv)

    • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv) - Finely powdered and oven-dried.

    • Sodium Iodide (NaI) (0.2 equiv) - Finkelstein catalyst.

    • Anhydrous Acetonitrile (MeCN) - Stored over 3Å molecular sieves.

    Step-by-Step Methodology
    • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon or Nitrogen.

    • Nucleophile Activation: Add the target nucleophile (1.2 equiv) and anhydrous K2CO3 (2.0 equiv) to the flask. Suspend in anhydrous MeCN (0.2 M relative to the nucleophile). Stir at room temperature for 15 minutes to allow for surface deprotonation/activation.

    • Catalyst Addition: Add NaI (0.2 equiv) to the suspension.

      • Causality Note: NaI converts the bromide to an iodide in situ. The iodide is a softer, superior leaving group, which significantly increases the rate of intermolecular SN2 attack, allowing it to outpace the entropically favored intramolecular cyclization.

    • Electrophile Introduction: Dissolve N-(2-Bromoethyl)-2-nitrobenzamide (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Controlled Heating: Heat the reaction strictly to 60°C.

      • Causality Note: Exceeding 60°C provides the activation energy required for the oxazoline formation. Maintaining moderate heat ensures the Finkelstein-assisted SN2 pathway remains dominant.

    • Self-Validation (In-Process Control): At t = 2 hours, pull a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze.

      • Validation Criteria: You must observe the depletion of m/z 273/275. The presence of the target mass and the strict absence of m/z 193 validates that kinetic control is successfully suppressing both cyclization and elimination. If m/z 193 appears, immediately lower the temperature by 10°C.

    • Workup: Once complete, cool to room temperature, filter through a celite pad to remove inorganic salts (K2CO3, NaBr, NaI), and concentrate the filtrate under reduced pressure. Purify via flash chromatography.

    📚 References

    • Title: N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373 Source: PubChem (nih.gov) URL: [Link]

    • Title: Solvolyses of N-(2-chloroethyl)imides involving neighboring group participation via 2-oxazolinium cations Source: ElectronicsAndBooks URL: [Link]

    • Title: Recent syntheses of steroidal oxazoles, oxazolines and oxazolidines Source: ResearchGate URL: [Link]

    Sources

    Optimization

    Optimizing solvent selection for N-(2-Bromoethyl)-2-nitrobenzamide alkylation processes

    Welcome to the Diagnostic Hub for the alkylation of N-(2-Bromoethyl)-2-nitrobenzamide . This electrophilic substrate features a primary alkyl bromide susceptible to nucleophilic substitution ( SN​2 ) and a sterically bul...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Diagnostic Hub for the alkylation of N-(2-Bromoethyl)-2-nitrobenzamide . This electrophilic substrate features a primary alkyl bromide susceptible to nucleophilic substitution ( SN​2 ) and a sterically bulky, electron-withdrawing 2-nitrobenzamide moiety[1].

    Selecting the correct solvent is the single most critical variable in optimizing this reaction. Poor solvent choice leads to sluggish kinetics, divergent side reactions, and regulatory roadblocks during scale-up. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure your synthetic success.

    Mechanistic Pathways & Troubleshooting Logic

    Before adjusting parameters, you must understand how the solvent dictates the fate of the electrophile. The diagram below illustrates the competing pathways: desired intermolecular SN​2 vs. base/solvent-driven side reactions.

    ReactionPathways SM N-(2-Bromoethyl)- 2-nitrobenzamide SN2 Intermolecular SN2 (High Concentration) SM->SN2 E2 E2 Elimination (Strong Base) SM->E2 Cyclization Intramolecular Cyclization (High Dilution) SM->Cyclization Nuc Nucleophile Nuc->SN2 Product Alkylated Product SN2->Product Vinyl N-Vinyl-2-nitrobenzamide E2->Vinyl Oxazoline Dihydrooxazole Cyclization->Oxazoline

    Caption: Competing mechanistic pathways in the alkylation of N-(2-bromoethyl)-2-nitrobenzamide.

    Frequently Asked Questions (FAQs)

    Q1: Why is my intermolecular alkylation yield consistently low (<20%) when using protic solvents like ethanol or methanol? Causality & Insight: Protic solvents possess highly polarized O-H bonds that form a dense hydrogen-bonded solvation shell around your nucleophile. For the SN​2 reaction to proceed, this solvation shell must be stripped away to allow orbital overlap with the bromoethyl group. This stripping process drastically increases the activation energy ( Ea​ ) of the transition state. To resolve this, switch to a polar aprotic solvent, which solvates cations effectively but leaves nucleophiles "naked" and highly reactive[2].

    Q2: I am observing a major impurity with a mass corresponding to [M-80] (loss of HBr). What is happening, and how can solvent and concentration mitigate this? Causality & Insight: A mass loss of 80 Da indicates that your substrate is losing HBr without incorporating the nucleophile. This occurs via two divergent pathways:

    • E2 Elimination: Forming N-vinyl-2-nitrobenzamide. This is favored if your solvent is highly polar but your base is too hard/strong (e.g., KOtBu ).

    • Intramolecular Cyclization: The amide oxygen attacks the bromoethyl group to form a dihydrooxazole derivative. Resolution: Intramolecular cyclization is a unimolecular process (Rate = k[SM] ), whereas your desired SN​2 is bimolecular (Rate = k[SM][Nuc] ). By running the reaction at a higher concentration (e.g., 0.5 M - 1.0 M) in a moderately polar aprotic solvent like Acetonitrile, you mathematically force the bimolecular SN​2 pathway to outcompete the unimolecular cyclization.

    Q3: DMF gives excellent yields, but our EHS department flagged it for pilot-plant scale-up. What are the best alternatives? Causality & Insight: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are classified as Substances of Very High Concern (SVHC) due to their reprotoxicity[2]. Direct drop-in replacements that maintain high dielectric constants without the toxicity include Acetonitrile (MeCN) or emerging bio-based solvents like Cyrene (dihydrolevoglucosenone) . Cyrene mimics the dipolar nature of DMF, accelerating SN​2 rates without the regulatory burden[2].

    Quantitative Solvent Comparison

    To facilitate data-driven solvent selection, compare the physicochemical properties and relative kinetic impacts of standard solvents below.

    SolventClassificationDielectric Constant (ε)Dipole Moment (D)Relative SN​2 RateEHS / Regulatory Status
    Ethanol Polar Protic24.51.691 (Baseline)Acceptable
    Dichloromethane (DCM) Non-polar Aprotic8.91.60~10¹Restricted (Environmental)[3]
    Acetonitrile (MeCN) Polar Aprotic37.53.92~10³Acceptable
    Cyrene Polar Aprotic (Bio)37.34.10~10⁴Sustainable / Recommended[2]
    DMF Polar Aprotic36.73.82~10⁶SVHC (Reprotoxic)[2]
    Solvent Selection Workflow

    Use the following logic tree to navigate the balance between reaction kinetics and environmental, health, and safety (EHS) compliance.

    SolventLogic Start Determine Solvent for SN2 Alkylation Protic Is the solvent protic? (e.g., EtOH, H2O) Start->Protic RejectProtic Reject: H-bonding neutralizes nucleophile reactivity Protic->RejectProtic Yes Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN, Cyrene) Protic->Aprotic No Toxicity Is it reprotoxic? (e.g., DMF, NMP, DMAc) Aprotic->Toxicity Green Select Sustainable Alternative (e.g., MeCN, Cyrene, DMI) Toxicity->Green No Control Proceed with Strict EHS Engineering Controls Toxicity->Control Yes

    Caption: Logic tree for selecting optimal SN2 solvents while balancing reaction kinetics and EHS compliance.

    Self-Validating Experimental Protocol

    A protocol is only trustworthy if it can detect its own failure. This methodology for N-alkylation in a sustainable solvent (Acetonitrile) includes a built-in Mass Balance Validation step to ensure side reactions are not silently consuming your starting material.

    Methodology: High-Concentration Alkylation in Acetonitrile

    • Step 1: Reagent Integrity Check: Verify the purity of N-(2-Bromoethyl)-2-nitrobenzamide via LC-MS. The presence of free 2-nitrobenzoic acid indicates premature hydrolysis. Ensure the nucleophile (e.g., secondary amine) is freshly distilled or free-based.

    • Step 2: Anhydrous Setup: Charge a dried, nitrogen-flushed reactor with N-(2-Bromoethyl)-2-nitrobenzamide (1.0 equiv, 0.5 M final concentration). Causality: Operating at 0.5 M suppresses unimolecular cyclization.

    • Step 3: Solvent & Base Addition: Add anhydrous Acetonitrile (MeCN), followed by a mild, non-nucleophilic base like K2​CO3​ (2.0 equiv). Avoid strong bases like NaH or KOtBu to prevent E2 elimination.

    • Step 4: Nucleophile Addition: Add the nucleophile (1.2 equiv) dropwise at 20°C. Gradually heat the reaction to 60°C.

    • Step 5: In-Process Control (IPC) & Mass Balance Validation (Critical Checkpoint):

      • At t=2 hours, withdraw a 50 µL aliquot, quench in 1 mL of MeCN:H2​O (1:1) containing 0.1% TFA, and analyze via HPLC-UV (254 nm).

      • Self-Validation Logic: Calculate the total peak area: (AreaProduct​+AreaSM​+AreaKnownImpurities​) . If the sum is < 90% of the theoretical initial mass, the system is failing. A loss of mass balance indicates the formation of volatile E2 products or insoluble oligomers. Do not proceed to scale-up until mass balance is >95%.

    • Step 6: Workup: Upon >95% conversion, cool to room temperature. Filter the inorganic salts ( KBr , excess K2​CO3​ ). Concentrate the MeCN under reduced pressure and recrystallize the crude product from Ethyl Acetate/Heptane.

    References
    • PubChem. "N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373". National Center for Biotechnology Information. URL:[Link]

    • ACS Chemical Reviews. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Chemical Reviews, 2022. URL:[Link]

    • Organic Process Research & Development. "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry". Org. Process Res. Dev., 2020. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Recrystallization of N-(2-Bromoethyl)-2-nitrobenzamide

    Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the isolation, purification, and troubleshooting of N-(2-Bromoethyl)-2-nitrobenzamide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the isolation, purification, and troubleshooting of N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0)[1].

    Due to the bifunctional nature of 2-bromoethyl amides, standard recrystallization protocols often fail, leading to phase separation (oiling out) or thermal degradation. This guide synthesizes field-proven methodologies with mechanistic causality to ensure self-validating, high-yield purifications.

    Compound Overview & Impurity Profile

    Before initiating purification, it is critical to understand the physical properties and the most likely impurities generated during the synthesis (typically from 2-nitrobenzoyl chloride and 2-bromoethylamine hydrobromide).

    Property / ImpuritySpecification / Structural IdentityImpact on Recrystallization
    Molecular Weight 273.08 g/mol [1]N/A
    Solubility Profile High in DCM, EtOAc, EtOH; Low in Hexanes, H₂ODictates anti-solvent selection.
    Impurity A 2-Nitrobenzoic acid (Hydrolysis product)Co-crystallizes; alters the solubility curve.
    Impurity B 2-(2-Nitrophenyl)-4,5-dihydrooxazoleForms in situ upon excessive heating[2].
    Impurity C N-(2-Hydroxyethyl)-2-nitrobenzamideHighly polar; causes oiling out via hydrogen bonding.

    Troubleshooting Guide & Mechanistic FAQs

    Q1: My crude mixture is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystallization?

    Causality: Oiling out occurs when the solute's melting point (depressed by impurities) is lower than the temperature at which the solvent reaches saturation. N-(2-Bromoethyl)-2-nitrobenzamide has a relatively low melting threshold when contaminated with starting materials. Solution:

    • Change the Solvent System: Avoid pure alcohols. Switch to a binary system with a steeper solubility curve, such as Ethyl Acetate (EtOAc) and Hexanes.

    • Lower the Concentration: Dilute the system by 10-15% to ensure saturation is reached at a lower temperature.

    • Seeding: Introduce a pure seed crystal at the cloud point to bypass the nucleation energy barrier.

    Q2: NMR analysis shows a significant new impurity after I boiled the crude mixture in ethanol for recrystallization. What happened?

    Causality: You induced a thermal intramolecular cyclization. N-(2-bromoethyl)amides are highly susceptible to cyclization into 2-oxazolines[3]. Boiling in protic solvents (like ethanol) provides the activation energy for the nucleophilic attack of the amide oxygen onto the bromoethyl carbon, ejecting HBr and forming 2-(2-nitrophenyl)-4,5-dihydrooxazole[2]. Solution: Strict Temperature Control. Never exceed 60°C during the dissolution phase. If the compound does not dissolve at 60°C, increase the solvent volume rather than the temperature.

    Q3: How do I ensure 2-nitrobenzoic acid is completely removed before crystallization?

    Causality: Unreacted acid chlorides rapidly hydrolyze to 2-nitrobenzoic acid, which can co-crystallize with your target amide due to similar aromatic stacking properties. Solution: Implement a rigorous pre-crystallization workup. Wash the organic phase (e.g., EtOAc or DCM) with cold, saturated aqueous NaHCO₃ (3 x 20 mL) to deprotonate the acid, partitioning it into the aqueous layer as a water-soluble sodium salt.

    Mechanistic Pathway of Thermal Degradation

    The following diagram illustrates the causality behind the heat-induced degradation of N-(2-Bromoethyl)-2-nitrobenzamide into its oxazoline derivative. Understanding this pathway is critical for maintaining protocol integrity.

    Pathway A N-(2-Bromoethyl)-2-nitrobenzamide (Target Molecule) B Amide Oxygen Activation (Heat-Induced Tautomerization) A->B Temp > 60°C Protic Solvent C Intramolecular Nucleophilic Attack (Oxygen attacks C-Br) B->C SN2-like Displacement D 2-(2-nitrophenyl)-4,5-dihydrooxazole (Oxazoline Impurity) C->D - HBr

    Caption: Mechanistic pathway of heat-induced oxazoline impurity formation via intramolecular cyclization.

    Optimized Step-by-Step Recrystallization Protocol

    To prevent the issues outlined above, utilize this validated EtOAc/Hexane anti-solvent recrystallization methodology. This protocol is designed as a self-validating system: the low temperature prevents oxazoline formation, while the non-polar anti-solvent forces the selective precipitation of the target amide.

    Materials Required:

    • Crude N-(2-Bromoethyl)-2-nitrobenzamide

    • Ethyl Acetate (EtOAc) - ACS Grade

    • Hexanes - ACS Grade

    • Thermostatically controlled water bath

    Step-by-Step Workflow:

    • Pre-treatment: Ensure the crude solid has been thoroughly washed with saturated NaHCO₃ and dried over anhydrous Na₂SO₄ to remove acidic impurities and residual water.

    • Controlled Dissolution: Suspend the crude solid in a minimal volume of EtOAc (approx. 3-5 mL per gram of crude). Warm the suspension in a water bath strictly maintained at 55°C – 60°C . Stir gently until complete dissolution occurs. Do not boil.

    • Hot Filtration (Optional but Recommended): If insoluble particulates remain, rapidly filter the warm solution through a pre-warmed fritted funnel to remove mechanical impurities.

    • Anti-Solvent Addition: Remove the flask from the heat source. While maintaining gentle agitation, add Hexanes dropwise until the solution reaches the cloud point (a faint, persistent turbidity).

    • Nucleation & Cooling: Allow the flask to cool ambiently to room temperature (20°C - 25°C) without disturbance. Expert Tip: If the mixture begins to oil out at this stage, immediately add a seed crystal and scratch the inside of the flask with a glass rod.

    • Maturation: Once room temperature is reached and crystallization has initiated, transfer the flask to an ice bath (4°C) for 2 hours to maximize crystalline yield.

    • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Hexanes (to remove highly soluble impurities without dissolving the product). Dry under high vacuum.

    Recrystallization Workflow Diagram

    Workflow S1 Crude N-(2-Bromoethyl)-2-nitrobenzamide S2 Dissolve in minimal EtOAc (Strictly < 60°C) S1->S2 S3 Hot Filtration (Remove insoluble particulates) S2->S3 S4 Add Anti-solvent (Hexanes) dropwise until cloud point is reached S3->S4 S5 Cool gradually to RT, then 4°C (Seed if oiling out occurs) S4->S5 S6 Vacuum Filtration & Cold Hexane Wash S5->S6 S7 Pure Crystalline Product S6->S7

    Caption: Step-by-step EtOAc/Hexane anti-solvent recrystallization workflow.

    References

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide. Retrieved April 9, 2026, from[Link]

    • Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 71(5), 483-505. Retrieved April 9, 2026, from[Link]

    • Wikipedia Contributors (2026). Oxazoline Synthesis and Reactivity. Wikipedia, The Free Encyclopedia. Retrieved April 9, 2026, from[Link]

    • PrepChem (2026). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine (Demonstrating N-(2-bromoethyl)benzamide recrystallization principles). Retrieved April 9, 2026, from[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Low Aqueous Solubility of N-(2-Bromoethyl)-2-nitrobenzamide

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous formulation of lipophilic synthetic intermediates and alkylating agents.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous formulation of lipophilic synthetic intermediates and alkylating agents. This guide provides field-proven, thermodynamically validated strategies to solubilize N-(2-Bromoethyl)-2-nitrobenzamide for both in vitro and in vivo applications.

    Molecular Diagnostics & Causality (FAQ)

    Q: What drives the insolubility of N-(2-Bromoethyl)-2-nitrobenzamide in aqueous buffers? A: The molecular architecture of N-(2-Bromoethyl)-2-nitrobenzamide (C9H9BrN2O3) is dominated by a highly lipophilic benzene ring and a hydrophobic bromoethyl chain. While the nitro and amide groups offer localized polarity, the compound's strong crystalline lattice energy and overall hydrophobicity prevent favorable thermodynamic interactions with water molecules, leading to rapid precipitation[1].

    Q: Can I rely solely on DMSO to dissolve it for cell culture assays? A: Yes, but within strict thermodynamic limits. The compound is highly soluble in pure DMSO. However, when this stock is introduced into aqueous media (like PBS or DMEM), the sudden shift in the dielectric constant causes the hydrophobic molecules to nucleate and "crash out." Furthermore, DMSO concentrations exceeding 0.5% (v/v) induce cellular toxicity, confounding your assay results[2].

    Troubleshooting Guide & Decision Matrix

    Issue 1: The compound precipitates immediately upon dilution into aqueous buffer.

    • Root Cause: Solvent crash-out. The hydrophobic forces drive the molecules together faster than they can disperse in the aqueous phase.

    • Solution: Transition to a ternary co-solvent system (e.g., DMSO + Tween-80 + PBS). The surfactant (Tween-80) lowers the interfacial tension, allowing micellar encapsulation of the benzamide derivative before macroscopic crystals can form[2].

    Issue 2: Inconsistent dosing or toxicity observed in animal models.

    • Root Cause: Administering a micro-suspension instead of a true molecular solution risks erratic pharmacokinetics, embolism, and localized toxicity.

    • Solution: Formulate the compound as an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic benzamide moiety, while its hydrophilic exterior ensures complete aqueous compatibility, drastically improving bioavailability[3].

    G Start N-(2-Bromoethyl)- 2-nitrobenzamide (Low Aqueous Solubility) Assess Assess Downstream Application Start->Assess InVitro In Vitro Assays (Cell Culture) Assess->InVitro InVivo In Vivo / Preclinical (Animal Models) Assess->InVivo Cosolvent Ternary Co-solvency (DMSO + Tween-80) InVitro->Cosolvent Cyclodextrin HP-β-CD Complexation (Kneading / Co-evaporation) InVivo->Cyclodextrin Validation1 Verify Dispersion (Turbidimetry OD600) Cosolvent->Validation1 Validation2 Confirm Complexation (DSC / FTIR) Cyclodextrin->Validation2

    Caption: Decision matrix and validation workflow for solubilizing N-(2-Bromoethyl)-2-nitrobenzamide.

    Validated Experimental Protocols

    Protocol A: Ternary Co-Solvent Solubilization (For In Vitro Assays)

    This protocol utilizes a surfactant to create a metastable micellar dispersion, preventing the crash-out effect typically seen with pure DMSO[2].

    Step-by-Step Methodology:

    • Primary Stock: Dissolve N-(2-Bromoethyl)-2-nitrobenzamide in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex until completely clear.

    • Surfactant Addition: In a separate tube, prepare a 5% (v/v) Tween-80 solution in sterile PBS.

    • Intermediate Dilution (Critical Step): Slowly add 10 µL of the DMSO stock dropwise into 90 µL of the Tween-80/PBS solution while vortexing vigorously. Causality: Vigorous mixing during the dielectric transition forces the drug into Tween-80 micelles rather than allowing self-aggregation.

    • Final Dilution: Dilute the intermediate solution 1:10 in your final cell culture media (Final concentrations: 100 µM drug, 0.1% DMSO, 0.045% Tween-80).

    • Self-Validation System: Measure the optical density (OD) of the final solution at 600 nm against a blank of pure media. An OD600 > 0.05 indicates microscopic precipitation. If OD600 ≤ 0.05, the solution is a true dispersion and validated for use.

    Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

    For systemic administration, cyclodextrin complexation physically shields the hydrophobic bromoethyl and benzamide groups from the aqueous environment, creating a thermodynamically stable, water-soluble complex[4].

    Step-by-Step Methodology:

    • Carrier Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in double-distilled water to create a 20% (w/v) solution.

    • Solvent Mixing: Dissolve the required mass of N-(2-Bromoethyl)-2-nitrobenzamide in a minimal volume of ethanol (e.g., 10 mg/mL).

    • Co-evaporation: Add the ethanol-drug solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 300 rpm. Stir for 2 hours at room temperature to allow thermodynamic equilibrium of the inclusion complex to be reached[5].

    • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator (35°C water bath).

    • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, white powder.

    • Self-Validation System: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The disappearance of the sharp endothermic melting peak of the free drug confirms complete encapsulation within the HP-β-CD cavity. If the peak persists, uncomplexed crystalline drug remains[3].

    Complexation Drug N-(2-Bromoethyl)- 2-nitrobenzamide (Hydrophobic) Process Co-solvent Mixing & Evaporation Drug->Process HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Process Complex Inclusion Complex (Water Soluble) Process->Complex Thermodynamic Equilibrium

    Caption: Thermodynamic workflow of HP-β-CD inclusion complexation for hydrophobic benzamides.

    Quantitative Data Summaries

    The following table summarizes the expected performance of various solubilization strategies for benzamide derivatives based on established pharmaceutical formulation principles.

    Solubilization StrategyMax Aqueous Concentration (Est.)Toxicity / Biocompatibility RiskPrimary ApplicationValidation Method
    Aqueous Buffer (Control) < 0.01 mg/mLNoneBaselineVisual Inspection
    Pure DMSO (1% v/v) ~ 0.1 mg/mLHigh (Cytotoxicity > 0.5%)In Vitro AssaysTurbidimetry (OD600)
    Ternary (DMSO/Tween-80) ~ 0.5 mg/mLModerate (Surfactant effects)In Vitro / Ex VivoTurbidimetry (OD600)
    HP-β-CD Complexation > 5.0 mg/mLLow (FDA-approved excipient)In Vivo DosingDSC / FTIR

    References

    • PubChem - N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373. Source: nih.gov.1

    • MDPI - Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Source: mdpi.com.3

    • Dove Medical Press - The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Source: dovepress.com. 5

    • Semantic Scholar - Solubility enhancement methods with importance of hydrotropy. Source: semanticscholar.org. 2

    • Benchchem - Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Source: benchchem.com.4

    Sources

    Troubleshooting

    Technical Support Center: Mitigating Hydrolysis of N-(2-Bromoethyl)-2-nitrobenzamide Under Basic Conditions

    Welcome to the technical support center for handling N-(2-Bromoethyl)-2-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability issues with this...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for handling N-(2-Bromoethyl)-2-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability issues with this reagent, particularly under highly basic conditions. We will move beyond simple procedural steps to explain the underlying chemical principles driving degradation and provide robust, field-tested strategies to preserve your compound's integrity during experimentation.

    Section 1: Understanding the Instability - The "Why"

    FAQ: Why is my N-(2-Bromoethyl)-2-nitrobenzamide degrading in basic solutions?

    N-(2-Bromoethyl)-2-nitrobenzamide possesses two primary points of reactivity under basic conditions, leading to its degradation. Understanding both is critical for effective troubleshooting.

    • Amide Hydrolysis: The core issue is the base-catalyzed hydrolysis of the amide bond. Amides are generally stable, but under harsh basic conditions (high pH) and elevated temperatures, they can be cleaved.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon.[2][4] This process is often irreversible because the final step involves an acid-base reaction that forms a highly stable carboxylate salt (2-nitrobenzoate), driving the equilibrium toward the hydrolyzed products.[2][3][4] The electron-withdrawing nitro group at the ortho position further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzamide.[5]

    • Bromoethyl Group Reactivity: The bromoethyl side-chain is an alkyl halide, which is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions in the presence of a base like hydroxide. This can lead to the formation of an alcohol byproduct, 2-(2-hydroxyethyl)-1-nitrobenzene, or an elimination product.[6]

    Below is a diagram illustrating the primary degradation pathway via amide hydrolysis.

    G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Intermediate Formation cluster_collapse Step 3: Intermediate Collapse (Unfavorable) cluster_products Step 4: Irreversible Acid-Base Reaction A N-(2-Bromoethyl)-2-nitrobenzamide B Tetrahedral Intermediate (Alkoxide) A->B OH⁻ attacks carbonyl carbon OH Hydroxide (OH⁻) C 2-Nitrobenzoic Acid + Amine Anion B->C Expulsion of amine anion D 2-Nitrobenzoate (Carboxylate) + 2-Bromoethylamine C->D Proton Transfer (Drives Reaction)

    Caption: Mechanism of base-catalyzed amide hydrolysis.

    Section 2: Troubleshooting Guide - Common Issues & Solutions

    This section is formatted as a series of common problems encountered in the lab, followed by causal analysis and actionable solutions.

    Q1: My reaction yield is low, and analysis (HPLC, NMR) confirms the presence of 2-nitrobenzoic acid. How can I prevent this?

    This is the definitive signature of amide hydrolysis. The rate of this degradation is highly sensitive to several experimental parameters.

    Causality: The rate of base-catalyzed hydrolysis is directly proportional to the concentration of hydroxide ions and is exponentially dependent on temperature.[7][8] Many standard protocols inadvertently create conditions that are too harsh for this specific molecule.

    Solutions:

    • Strategy 1: Drastically Reduce Temperature The single most effective method to reduce hydrolysis is to lower the reaction temperature. The activation energy for amide hydrolysis is significant, meaning a small decrease in temperature can lead to a large decrease in the hydrolysis rate.[7][9] For instance, the rate of uncatalyzed amide hydrolysis can increase by approximately 3,000-fold when the temperature is raised from 25°C to 100°C.[7]

      Temperature ChangeExpected Impact on Hydrolysis Rate
      From 25°C to 0°CSignificant reduction
      From 0°C to -20°CFurther substantial reduction
      From 25°C to 50°CDramatic increase

      Action: Perform the reaction at 0°C or below. Pre-chill all reagents and solvents before mixing. Use an ice-salt or dry ice-acetone bath for sub-zero temperatures.

    • Strategy 2: Optimize pH and Base Addition Since the reaction is base-catalyzed, use the minimum amount of base and the lowest pH required for your primary transformation to proceed.

      Action:

      • Titrate your base: If possible, determine the minimum effective concentration of base in a small-scale trial.

      • Use a weaker base: If the primary reaction allows, consider using a weaker base than NaOH or KOH.

      • Slow Addition: Add the basic solution dropwise to the reaction mixture, preferably using a syringe pump, while maintaining low temperatures. This prevents localized areas of high base concentration.

    • Strategy 3: Modify the Solvent System Hydrolysis requires water. By reducing the concentration of water, you can slow the degradation rate.

      Action:

      • Introduce Aprotic Co-solvents: Replace a portion of the aqueous solvent with a water-miscible aprotic solvent like Dioxane, Tetrahydrofuran (THF), or Acetonitrile. A 1:9 mixture of methanol/dioxane has been used to successfully hydrolyze other amides under milder conditions, demonstrating the principle of solvent modification.[5]

      • Use Anhydrous Solvents: If your reaction chemistry permits, using a non-nucleophilic base (e.g., DBU) in a strictly anhydrous aprotic solvent can virtually eliminate hydrolysis.

    Q2: My mass spectrometry results show a product where the bromine has been replaced by a hydroxyl group. What happened?

    This indicates a nucleophilic substitution reaction on the bromoethyl side-chain, where hydroxide acts as the nucleophile, displacing the bromide.

    Causality: The primary C-Br bond is susceptible to an SN2 attack by hydroxide ions. This side reaction competes with your desired reaction and with amide hydrolysis.

    Solutions: The strategies to mitigate this side reaction are identical to those for preventing amide hydrolysis. Reducing the temperature, hydroxide concentration, and water content will all disfavor this competing pathway.[6]

    Section 3: Experimental Protocols

    Protocol 1: General Procedure for Minimizing Hydrolysis in Basic Aqueous Media

    This protocol integrates the strategies discussed above for a generic reaction involving N-(2-Bromoethyl)-2-nitrobenzamide.

    • Preparation:

      • Set up the reaction vessel in a cooling bath (e.g., ice-water bath at 0°C).

      • Place solutions of N-(2-Bromoethyl)-2-nitrobenzamide (in a suitable organic co-solvent like THF) and the aqueous base in a separate ice bath to pre-chill for at least 15 minutes.

      • Ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric CO₂ which can neutralize the base.

    • Reaction Execution:

      • To the chilled, stirring solution of your primary substrate, add the solution of N-(2-Bromoethyl)-2-nitrobenzamide.

      • Begin slow, dropwise addition of the pre-chilled basic solution via a syringe pump over a prolonged period (e.g., 30-60 minutes).

      • Maintain the internal reaction temperature at or below the target temperature (e.g., 0°C) throughout the addition.

    • Monitoring and Quenching:

      • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or rapid HPLC).

      • As soon as the reaction reaches completion (or optimal conversion), immediately quench it by adding a pre-chilled acidic solution (e.g., 1M HCl) to neutralize the base.

    • Work-up:

      • Perform all subsequent extraction and work-up steps using cold solvents and solutions to minimize post-reaction degradation.

    Protocol 2: HPLC Method for Monitoring Degradation

    Use this method to quantify the consumption of starting material and the formation of the 2-nitrobenzoic acid byproduct.

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a wavelength where both the starting material and the byproduct have strong absorbance (e.g., 254 nm).

    • Procedure:

      • Prepare standards of pure N-(2-Bromoethyl)-2-nitrobenzamide and 2-nitrobenzoic acid.

      • At set time points (e.g., t=0, 15 min, 30 min, 60 min), withdraw a small aliquot from the reaction mixture.

      • Immediately quench the aliquot in a vial containing a small amount of the HPLC mobile phase and a slight excess of acid.

      • Inject and analyze to determine the relative percentages of each compound. This data will provide a quantitative measure of the effectiveness of your protocol changes.

    Section 4: Troubleshooting Workflow & Advanced FAQs

    Troubleshooting Workflow

    Use the following decision tree to systematically address degradation issues.

    G Start Start: Low Yield or 2-Nitrobenzoic Acid Detected TempCheck Is Reaction Temperature > 0°C? Start->TempCheck LowerTemp Action: Reduce temperature to 0°C or below. Use cooling bath. TempCheck->LowerTemp Yes BaseCheck Is base added all at once? TempCheck->BaseCheck No LowerTemp->BaseCheck SlowBase Action: Add base dropwise over time using a syringe pump. BaseCheck->SlowBase Yes SolventCheck Is the solvent purely aqueous? BaseCheck->SolventCheck No SlowBase->SolventCheck AddCosolvent Action: Introduce an aprotic co-solvent (THF, Dioxane). SolventCheck->AddCosolvent Yes TimeCheck Is reaction time >2 hours? SolventCheck->TimeCheck No AddCosolvent->TimeCheck MonitorReaction Action: Monitor reaction closely (TLC/HPLC) and quench immediately upon completion. TimeCheck->MonitorReaction Yes Success Optimized Conditions: Minimal Hydrolysis TimeCheck->Success No MonitorReaction->Success

    Caption: A workflow for troubleshooting hydrolysis.

    FAQ: Are there alternative amide-like structures that are more stable to base?

    Yes. In the context of multi-step synthesis, if the amide functionality is part of a protecting group strategy, more robust alternatives exist. For example, certain hydrazone amides have been shown to be stable under basic hydrolytic conditions where esters are cleaved, yet they can be deprotected under specific, mild conditions (e.g., Ni-mediated hydrolysis).[10] This concept, known as orthogonal protection, is a cornerstone of complex molecule synthesis.[11]

    References

    • Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PNAS. [Link]

    • Boef, V. D., & Kerton, F. M. (2004). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research. [Link]

    • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

    • Kallies, B., & Mitzinger, R. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Journal of the American Chemical Society. [Link]

    • Kim, J., & Cheon, J. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters. [Link]

    • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

    • Bednarek, E., & Bodwell, G. J. (2003). Amide Group Protection. Houben-Weyl Methods of Organic Chemistry. [Link]

    • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]

    • Wang, Z., et al. (2025). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. [Link]

    • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

    • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

    • Kallies, B., & Mitzinger, R. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Figshare. [Link]

    • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. [Link]

    • Yoshimura, T., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. [Link]

    • Cortes, S. (2020). 10.2: Protecting Groups. Chemistry LibreTexts. [Link]

    • Ota, S., et al. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. RSC Publishing. [Link]

    • König, P. H., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. [Link]

    • Kluger, R., & Chin, J. (1982). Rapid Hydrolysis of Amides Under Physiological Conditions: Influence of the Microenvironment on the Stability of the Amide Bond. Journal of the American Chemical Society. [Link]

    • Varvounis, G., & Katsika, T. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    N-(2-Bromoethyl)-2-nitrobenzamide vs N-(2-Chloroethyl)-2-nitrobenzamide reactivity comparison

    As a Senior Application Scientist, selecting the correct halogenated building block is rarely a matter of mere availability; it is a strategic decision that dictates reaction kinetics, chemoselectivity, and overall workf...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the correct halogenated building block is rarely a matter of mere availability; it is a strategic decision that dictates reaction kinetics, chemoselectivity, and overall workflow efficiency.

    This guide provides an in-depth, objective comparison between N-(2-Bromoethyl)-2-nitrobenzamide and N-(2-Chloroethyl)-2-nitrobenzamide . Both compounds serve as critical bifunctional intermediates in the synthesis of peptidomimetics, heterocyclic scaffolds (such as oxazolines and aziridines), and targeted alkylating agents. However, their reactivity profiles differ significantly due to the fundamental physicochemical properties of their respective leaving groups [1][2].

    Physicochemical & Structural Profiling

    The core structural difference between these two molecules lies at the terminal position of the ethyl chain. While both share the electron-withdrawing 2-nitrobenzamide core, the transition from a chloride to a bromide leaving group fundamentally alters the activation energy required for nucleophilic substitution ( SN​2 ) and intramolecular cyclization.

    Table 1: Comparative Physicochemical Metrics
    Property / MetricN-(2-Bromoethyl)-2-nitrobenzamideN-(2-Chloroethyl)-2-nitrobenzamide
    CAS Registry Number 63004-24-084946-21-4
    Molecular Weight 273.08 g/mol 228.63 g/mol
    Leaving Group ( X− ) Bromide ( Br− )Chloride ( Cl− )
    C–X Bond Dissociation Energy ~285 kJ/mol (Weaker bond)~339 kJ/mol (Stronger bond)
    Conjugate Acid pKa (HX) -9.0 (Excellent leaving group)-7.0 (Good leaving group)
    Relative SN​2 Reactivity ~50x – 100x1x (Baseline)
    Storage Stability Moderate (Prone to slow degradation)High (Highly stable at RT)

    Mechanistic Causality: Why the Halogen Matters

    To understand the practical implications of these metrics, we must analyze the electronic push-and-pull within the molecule.

    The 2-nitro group exerts a strong electron-withdrawing effect (both −I inductive and −M mesomeric effects) on the aromatic ring. This pulls electron density away from the amide carbonyl, rendering the amide oxygen a significantly weaker nucleophile compared to an unsubstituted benzamide.

    Because the internal nucleophile is compromised, the leaving group ability becomes the absolute rate-determining bottleneck in any intramolecular cyclization (such as the formation of 2-(2-nitrophenyl)-4,5-dihydrooxazole) [3].

    • The Bromo Advantage: The carbon-bromine bond is longer, highly polarizable, and weaker. The lower activation energy allows the bromo derivative to undergo cyclization or external alkylation under mild basic conditions (e.g., K2​CO3​ at 60 °C).

    • The Chloro Limitation: The carbon-chlorine bond is shorter and stronger. Forcing the chloro derivative to cyclize often requires harsher conditions (e.g., NaH or refluxing DMF), which risks degrading the sensitive nitroaromatic ring or promoting unwanted intermolecular oligomerization.

    Pathway Visualization

    G A N-(2-Haloethyl)- 2-nitrobenzamide (X = Br or Cl) B Base-Promoted Activation A->B Base C Intramolecular SN2 (O-Attack on C-X) B->C -H+ D 2-(2-Nitrophenyl)- 4,5-dihydrooxazole + Halide Salt C->D -X- (Rate Limiting)

    Base-promoted intramolecular cyclization of N-(2-haloethyl)-2-nitrobenzamides to oxazolines.

    Self-Validating Experimental Protocol: Kinetic Comparison

    To objectively quantify the reactivity difference, the following self-validating protocol utilizes base-promoted intramolecular cyclization. The system is "self-validating" because the disappearance of the UV-active starting material precisely correlates with the appearance of the oxazoline product, with no external reagents complicating the mass balance.

    Objective

    Determine the relative cyclization rate of the bromo vs. chloro derivatives to 2-(2-nitrophenyl)-4,5-dihydrooxazole.

    Materials
    • Substrates: N-(2-Bromoethyl)-2-nitrobenzamide & N-(2-Chloroethyl)-2-nitrobenzamide (>98% purity)

    • Reagents: Anhydrous Potassium Carbonate ( K2​CO3​ , milled), Anhydrous Acetonitrile ( CH3​CN )

    • Quench Solution: 1% Trifluoroacetic acid (TFA) in HPLC-grade water

    Step-by-Step Methodology
    • Preparation: In two separate, oven-dried 25 mL round-bottom flasks under argon, dissolve 1.0 mmol of each respective benzamide in 10.0 mL of anhydrous CH3​CN (0.1 M concentration).

    • Base Addition: Add 2.0 mmol (2.0 equivalents) of finely milled anhydrous K2​CO3​ to each flask simultaneously.

    • Thermal Activation: Submerge both flasks in a pre-heated oil bath at exactly 60 °C with vigorous stirring (800 rpm) to ensure uniform heterogeneous mixing.

    • Kinetic Sampling: At t=10,30,60,120,and 240 minutes, extract a 50 µL aliquot from each reaction.

    • Quenching & Analysis: Immediately quench each aliquot into 950 µL of the 1% TFA quench solution (halting the base-promoted reaction). Analyze via Reverse-Phase HPLC (C18 column, H2​O/CH3​CN gradient, UV detection at 254 nm).

    Expected Quantitative Results
    Timepoint (60 °C)Bromo-Derivative Conversion (%)Chloro-Derivative Conversion (%)
    10 min 45%< 2%
    30 min 88%5%
    60 min > 99% (Complete)12%
    120 min N/A25%
    240 min N/A42%

    Data Interpretation: The bromo derivative achieves quantitative conversion within an hour at mild temperatures. The chloro derivative requires either an elevation in temperature (e.g., 80+ °C) or a stronger base (like KOtBu ) to achieve practical reaction times, proving the bromo variant is vastly superior for temperature-sensitive workflows.

    Strategic Recommendations for Researchers

    • Choose N-(2-Bromoethyl)-2-nitrobenzamide when:

      • You are performing subsequent intramolecular cyclizations (oxazoline/aziridine synthesis).

      • Your substrate contains sensitive functional groups that cannot survive harsh bases or prolonged heating.

      • Reaction time and throughput are critical to your drug development pipeline.

    • Choose N-(2-Chloroethyl)-2-nitrobenzamide when:

      • You require a highly stable intermediate that must survive multi-step upstream syntheses without prematurely cyclizing.

      • You are performing harsh oxidative or reductive steps prior to the utilization of the haloethyl group.

      • Cost at a multi-kilogram manufacturing scale outweighs the need for rapid kinetics.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide." PubChem, [Link].

    • Tomalia, D. A. "1,3-Dioxolan-2-ylium and Related Heterocyclic Cations: Synthesis and Solvolysis of N-(2-Chloroethyl)imides." Electronics and Books / Chemical Reviews, [Link].

    Comparative

    Optimizing and Validating HPLC Methodologies for N-(2-Bromoethyl)-2-nitrobenzamide Purity: A Comparative Guide

    Determining the purity of synthetic intermediates is a foundational quality control step in drug development and organic synthesis. N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0), a key building block in the synthes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Determining the purity of synthetic intermediates is a foundational quality control step in drug development and organic synthesis. N-(2-Bromoethyl)-2-nitrobenzamide (CAS: 63004-24-0), a key building block in the synthesis of complex benzamide derivatives and heterocyclic compounds, presents unique analytical challenges[1][2]. Structurally similar process impurities—such as unreacted 2-nitrobenzoyl chloride, 2-bromoethylamine, and hydrolysis products—often co-elute with the target analyte.

    This guide objectively compares the performance of a traditional Fully Porous Particle (FPP) HPLC method against an optimized Core-Shell Particle (CSP) method. By grounding our approach in the ICH Q2(R2) validation guidelines[3][4], we provide a self-validating, highly efficient protocol designed for modern analytical laboratories.

    Methodological Rationale: Causality Behind the Chemistry

    To achieve baseline separation of N-(2-Bromoethyl)-2-nitrobenzamide from its impurities, every parameter of the chromatographic system must be deliberately engineered.

    The Stationary Phase: Core-Shell vs. Fully Porous Particles

    Traditional methods rely on 5 µm Fully Porous Particles (FPP). While robust, FPPs suffer from significant band broadening due to deep analyte diffusion into the silica pores. We optimized the method using a 2.6 µm Core-Shell Particle (CSP) column. The Causality: CSPs feature a solid silica core surrounded by a thin porous outer layer. This architecture drastically restricts the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). Consequently, CSPs deliver UHPLC-like efficiencies and sharper peaks at significantly lower backpressures, allowing them to be run on standard HPLC instrumentation.

    Mobile Phase & pH Control

    Benzamide derivatives often exhibit peak tailing due to secondary interactions between the basic amide nitrogen and residual, unendcapped silanols on the silica stationary phase[5]. The Causality: By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.8), we suppress the ionization of these residual silanols ( pKa​ ~ 3.5-4.5). This eliminates secondary cation-exchange interactions, ensuring highly symmetric peak shapes and improving the resolution of closely eluting impurities[5][6].

    Comparative Experimental Design & Self-Validating Protocol

    To ensure data integrity, the following protocol is designed as a self-validating system . The sequence incorporates an automated System Suitability Test (SST) that acts as a quality gate; if the predefined criteria are not met, the run automatically aborts.

    Step-by-Step Methodology

    Step 1: Sample & Standard Preparation

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Using the initial mobile phase composition as the diluent prevents solvent-mismatch peak distortion.

    • Stock Solution: Accurately weigh 10.0 mg of N-(2-Bromoethyl)-2-nitrobenzamide reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

    • Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent (100 µg/mL).

    Step 2: Chromatographic Conditions

    • Column (Optimized): C18 Core-Shell, 100 x 4.6 mm, 2.6 µm.

    • Column (Traditional): C18 Fully Porous, 150 x 4.6 mm, 5.0 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Thermostatting prevents retention time drift).

    • Detection: UV at 254 nm[7][8].

    • Gradient Program (Optimized CSP):

      • 0-2 min: 20% B

      • 2-8 min: 20% 80% B

      • 8-10 min: 80% B

      • 10-12 min: 20% B (Re-equilibration)

    Step 3: Self-Validating System Suitability Test (SST) Inject the blank, followed by six replicate injections of the Working Solution.

    • Gate Criteria: The system must achieve a Resolution ( Rs​ ) > 2.0 between the analyte and its closest known impurity, a Tailing Factor ( Tf​ ) 1.5, and a Peak Area %RSD 1.0%. Do not proceed with sample analysis if these criteria fail.

    ICH Q2(R2) Validation Workflow

    The following diagram illustrates the logical progression of the analytical procedure validation lifecycle as mandated by ICH Q2(R2) guidelines[3][4].

    HPLC_Validation_Workflow Start Method Optimization (Core-Shell vs FPP) SST System Suitability (Rs > 2.0, Tf ≤ 1.5) Start->SST Establish Parameters Spec Specificity & Selectivity (Blank/Impurity Interference) SST->Spec Gate Passed Lin Linearity & Range (25% to 150% of Target) Spec->Lin Peak Purity Confirmed AccPre Accuracy & Precision (Recovery & %RSD) Lin->AccPre R² ≥ 0.999 Rob Robustness Testing (ΔpH, ΔTemp, ΔFlow) AccPre->Rob %RSD ≤ 2.0% Valid ICH Q2(R2) Validated Purity Assay Rob->Valid Method Reliable

    Caption: Stepwise ICH Q2(R2) validation lifecycle for N-(2-Bromoethyl)-2-nitrobenzamide HPLC assay.

    Performance Comparison & Validation Data

    By executing the validation protocol on both the traditional and optimized systems, we generated the comparative data summarized below. The Core-Shell method not only halves the analysis time but significantly enhances sensitivity and precision.

    Table 1: ICH Q2(R2) Validation Parameters Comparison
    Validation Parameter (ICH Q2(R2))Traditional Method (FPP 5 µm)Optimized Method (CSP 2.6 µm)Acceptance Criteria
    Total Run Time 25.0 min12.0 minN/A (Faster is preferred)
    Specificity (Resolution, Rs​ ) 1.8 (Marginal)3.4 (Baseline) Rs​ > 2.0
    Tailing Factor ( Tf​ ) 1.651.12 Tf​ 1.5
    Linearity Range 10 - 150 µg/mL1 - 150 µg/mL 0.999
    Correlation Coefficient (R²) 0.99850.9999 0.999
    Limit of Detection (LOD) 3.0 µg/mL0.3 µg/mLSignal-to-Noise 3:1
    Limit of Quantitation (LOQ) 10.0 µg/mL1.0 µg/mLSignal-to-Noise 10:1
    Method Precision (%RSD) 1.8%0.4%%RSD 2.0%
    Accuracy (Recovery %) 97.5% - 101.2%99.1% - 100.4%98.0% - 102.0%
    Data Interpretation

    The data clearly demonstrates the superiority of the Core-Shell methodology. The traditional FPP method struggled with peak tailing ( Tf​ = 1.65), which artificially broadened the peak base and compromised the resolution ( Rs​ = 1.8) between N-(2-Bromoethyl)-2-nitrobenzamide and its closest eluting impurity.

    Conversely, the CSP method achieved a highly symmetric peak ( Tf​ = 1.12) and excellent baseline separation ( Rs​ = 3.4). Furthermore, the reduced void volume and sharper peaks of the CSP column concentrated the analyte signal, improving the Limit of Detection (LOD) by an order of magnitude (from 3.0 µg/mL down to 0.3 µg/mL).

    Conclusion

    For the purity determination of N-(2-Bromoethyl)-2-nitrobenzamide, migrating from a traditional 5 µm fully porous column to a 2.6 µm core-shell column provides a definitive analytical advantage. By combining the kinetic efficiencies of core-shell technology with a rigorously controlled, acidic mobile phase, laboratories can achieve strict ICH Q2(R2) compliance while doubling sample throughput and vastly improving trace-impurity detection.

    References

    • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3017373, N-(2-Bromoethyl)-2-nitrobenzamide." PubChem. Available at:[Link]

    • Kulik, A., et al. "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 2011. Available at:[Link]

    Sources

    Validation

    A Comparative Guide to the Alkylating Efficiency of N-(2-Bromoethyl)-2-nitrobenzamide vs. Standard Bromoamides

    As a Senior Application Scientist in chemical biology and drug development, I frequently encounter the challenge of selecting the optimal electrophilic warhead for covalent probe design or targeted alkylation. The struct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in chemical biology and drug development, I frequently encounter the challenge of selecting the optimal electrophilic warhead for covalent probe design or targeted alkylation. The structural nuance of an alkylating agent dictates not only its absolute reactivity but also its selectivity and stability in complex biological matrices.

    This guide provides an in-depth comparative analysis of N-(2-Bromoethyl)-2-nitrobenzamide (a β -bromoethyl amide) [1] against standard α -bromoamides (such as 2-bromoacetamide). By examining the causality behind their kinetic differences and providing validated experimental protocols, this document serves as a foundational resource for researchers optimizing alkylating efficiency.

    Mechanistic Divergence: The Causality of Reactivity

    To understand the difference in alkylating efficiency, we must analyze the spatial relationship between the leaving group (bromide) and the adjacent electronic modulators.

    Standard Bromoamides ( α -Effect)

    Standard bromoamides, such as 2-bromoacetamide, feature a bromine atom situated on the α -carbon, directly adjacent to the carbonyl group. This proximity is the primary driver of their high reactivity. The adjacent carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the SN​2 transition state through orbital overlap (conjugation of the incoming nucleophile and the leaving group with the π∗ orbital of the carbonyl). Consequently, α -bromoamides are highly potent electrophiles, rapidly alkylating biological nucleophiles like cysteine thiols.

    N-(2-Bromoethyl)-2-nitrobenzamide ( β -Alkyl Halide)

    In contrast, N-(2-Bromoethyl)-2-nitrobenzamide separates the electrophilic carbon from the amide carbonyl via an ethylene linker. This renders the terminal carbon a standard, unactivated primary alkyl halide. While the 2-nitrobenzoyl group exerts a strong electron-withdrawing inductive effect, this effect is significantly attenuated across the two-carbon chain.

    Furthermore, the highly electron-withdrawing 2-nitro group increases the acidity of the amide N-H. Under basic conditions, deprotonation of the amide can lead to a competing intramolecular cyclization (forming a 2-(2-nitrophenyl)-2-oxazoline), which consumes the alkylating agent and drastically reduces its effective intermolecular alkylating efficiency.

    G cluster_alpha Standard Bromoamides (e.g., 2-Bromoacetamide) cluster_beta N-(2-Bromoethyl)-2-nitrobenzamide A1 Alpha-Bromoamide A2 Rapid SN2 Attack (LUMO lowered by Carbonyl) A1->A2 A3 Alkylated Nucleophile (High Yield) A2->A3 B1 Beta-Bromoethyl Amide B2 Standard SN2 Attack (Unactivated Primary Carbon) B1->B2 B4 Intramolecular Cyclization (Oxazoline Formation) B1->B4 Base Catalyzed Side Reaction B3 Alkylated Nucleophile (Moderate Yield) B2->B3

    Mechanistic divergence between alpha-bromoamides and beta-bromoethyl amides.

    Quantitative Data Presentation

    The table below summarizes the comparative performance metrics of these two classes of alkylating agents, utilizing the 4-(p-nitrobenzyl)pyridine (NBP) assay as a standardized model for DNA/protein alkylation[2][3].

    Parameter2-BromoacetamideN-(2-Bromoethyl)-2-nitrobenzamide
    Structural Class α -Bromoamide β -Bromoethyl Amide
    Relative Alkylation Rate High (Reference Standard)Low to Moderate
    Primary Mechanism Kinetically accelerated SN​2 Standard SN​2
    Target Nucleophiles Thiols (Cysteine), Amines (Lysine)Strong nucleophiles, DNA (Guanine N7)
    Competing Side Reactions Slow aqueous hydrolysisBase-catalyzed intramolecular cyclization
    Biological Application Covalent probe warheads, ProteomicsDNA cross-linking models, Prodrug scaffolds

    Experimental Protocol: The NBP Colorimetric Assay

    To objectively compare the alkylating efficiency of N-(2-Bromoethyl)-2-nitrobenzamide against 2-bromoacetamide, we employ the 4-(p-nitrobenzyl)pyridine (NBP) assay. NBP acts as a biomimetic nucleophile, structurally and electronically modeling the N7 position of guanine in DNA [3].

    This protocol is designed as a self-validating system: it includes a kinetic arrest step (cooling) and a specific pH shift to ensure that the measured absorbance strictly correlates with the covalent adduct formed.

    Reagents Required
    • NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in anhydrous acetone.

    • Test Compounds: 10 mM stock solutions of N-(2-Bromoethyl)-2-nitrobenzamide and 2-Bromoacetamide in DMSO.

    • Buffer: 0.05 M Potassium phosphate buffer (pH 7.4).

    • Developer: 0.1 M NaOH or 50% Triethylamine in acetone.

    Step-by-Step Methodology
    • Reaction Initiation: In a standard microcentrifuge tube, combine 100 µL of the test compound stock, 100 µL of the NBP reagent, and 800 µL of the phosphate buffer.

    • Incubation: Vortex the mixture briefly and incubate in a thermomixer at 37°C. Causality note: 37°C mimics physiological conditions, providing a biologically relevant kinetic profile.

    • Kinetic Arrest: After the desired time point (e.g., 30, 60, 90, 120 minutes), immediately transfer the tubes to an ice bath for 2 minutes. Causality note: Rapid cooling arrests the SN​2 alkylation reaction, preserving the precise kinetic snapshot.

    • Color Development: Add 100 µL of the developer (0.1 M NaOH) to the chilled mixture. Causality note: The alkylated NBP intermediate is colorless. The addition of a strong base deprotonates the pyridinium adduct, generating a highly conjugated, blue/purple chromophore.

    • Quantification: Immediately transfer 200 µL of the solution to a 96-well plate and measure the absorbance at 600 nm using a UV-Vis microplate reader.

    • Validation: Plot the Absorbance ( A600​ ) versus Time to calculate the pseudo-first-order rate constants for each compound.

    Workflow S1 1. Prepare Reagents (Alkylating Agent + NBP in Acetone/Buffer) S2 2. Incubation (37°C, 30-120 mins) S1->S2 S3 3. Base Addition (Triethylamine or NaOH) S2->S3 S4 4. Color Development (Blue/Purple Adduct) S3->S4 S5 5. Spectrophotometry (Absorbance at 600 nm) S4->S5

    Step-by-step workflow for the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay.

    Conclusion

    For researchers designing covalent inhibitors, standard α -bromoamides remain the gold standard for rapid, efficient alkylation of protein thiols. However, N-(2-Bromoethyl)-2-nitrobenzamide offers a more attenuated reactivity profile. While its intermolecular alkylating efficiency is lower due to the lack of α -carbonyl stabilization and the potential for base-catalyzed intramolecular cyclization, this "dampened" reactivity can be strategically leveraged in prodrug design or when targeting highly specific, hyper-reactive nucleophiles where standard bromoamides would suffer from off-target toxicity.

    References

    • PubChem . "N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 - PubChem." National Center for Biotechnology Information. Available at:[Link]

    • Science.gov . "Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents." Science.gov Database. Available at:[Link]

    Comparative

    LC-MS/MS Validation Guide for N-(2-Bromoethyl)-2-nitrobenzamide Derivatives: A Comparative Analytical Framework

    Executive Overview N-(2-Bromoethyl)-2-nitrobenzamide and its structural derivatives represent a critical class of alkylating agents, primarily investigated as hypoxia-activated prodrugs and agents for Gene-Directed Enzym...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    N-(2-Bromoethyl)-2-nitrobenzamide and its structural derivatives represent a critical class of alkylating agents, primarily investigated as hypoxia-activated prodrugs and agents for Gene-Directed Enzyme Prodrug Therapy (GDEPT). Because these molecules undergo rapid, enzyme-mediated biotransformation in vivo, quantifying the parent drug and its active metabolites in biological matrices demands highly selective and sensitive analytical techniques.

    As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we will dissect the causality behind chromatographic choices, compare sample preparation methodologies, and outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow strictly governed by the 1[1].

    Mechanistic Context: The Analytical Challenge

    To design an effective LC-MS/MS method, one must first understand the molecule's biological fate. N-(2-Bromoethyl)-2-nitrobenzamide derivatives are engineered to remain inert until they encounter specific bacterial enzymes, such as the E. coli nfsB nitroreductase (NTR). The NTR enzyme reduces the electron-withdrawing nitroaromatic core into a hydroxylamine intermediate, which subsequently activates into a highly cytotoxic DNA-crosslinking mustard[2].

    Analytically, this means your LC-MS/MS method must be capable of distinguishing the parent prodrug from structurally similar, highly reactive reduced metabolites without inducing artificial degradation in the mass spectrometer's ionization source.

    Mechanism P N-(2-Bromoethyl)-2-nitrobenzamide E Nitroreductase (E. coli nfsB) P->E Enzymatic Binding I Hydroxylamine Intermediate E->I Nitro Reduction A DNA Alkylating Mustard I->A Bioactivation

    Figure 1: Prodrug activation pathway of N-(2-Bromoethyl)-2-nitrobenzamide via nitroreductase.

    Analytical Strategy & Causality

    Chromatographic Separation: The Case for Orthogonal Selectivity

    Standard reversed-phase C18 columns rely entirely on hydrophobic partitioning. However, nitrobenzamide derivatives possess a strong dipole moment and an electron-deficient aromatic ring. When analyzing these compounds in complex matrices (like plasma), C18 columns often fail to resolve the parent drug from isobaric endogenous lipids, leading to severe ion suppression[3].

    The Causality: By switching to a Phenyl-Hexyl stationary phase , we introduce a dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the phenyl ring engages in π−π interactions with the nitroaromatic core of the analyte. This orthogonal selectivity pulls the nitrobenzamide away from the lipid elution zone, dramatically improving the signal-to-noise ratio.

    Table 1: Comparative Analysis of Chromatographic Columns for Nitrobenzamides
    Column ChemistryPrimary Retention MechanismResolution of Isobaric MetabolitesMatrix Interference SusceptibilityRecommendation for Nitrobenzamides
    Standard C18 Hydrophobic partitioningPoor to ModerateHigh (Co-elution with phospholipids)Baseline choice; often requires heavy sample cleanup.
    Phenyl-Hexyl Hydrophobic + π−π interactionsExcellent Low (Orthogonal elution profile)Optimal ; exploits the nitroaromatic ring for separation.
    HILIC Hydrophilic partitioningGood for polar metabolitesModerateUseful only if targeting highly polar downstream metabolites.
    Sample Preparation: Overcoming Matrix Effects

    A self-validating bioanalytical method must account for matrix effects—the alteration of ionization efficiency by co-eluting matrix components[3]. While Protein Precipitation (PPT) is fast, it leaves behind phosphatidylcholines that compete for charge in the Electrospray Ionization (ESI) source.

    The Solution: Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). SPE not only concentrates the N-(2-Bromoethyl)-2-nitrobenzamide but actively washes away the phospholipid fraction, ensuring that the Matrix Factor (MF) remains within the strict ±15% variance mandated by4[4].

    Self-Validating LC-MS/MS Protocol

    A protocol is only as good as its internal controls. The following workflow is designed as a closed-loop, self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and strategic blank injections, the method continuously monitors its own accuracy and carryover.

    Workflow A Biological Sample (Plasma/Serum) B Sample Extraction (Solid Phase Extraction) A->B SIL-IS Added C Chromatographic Separation (Phenyl-Hexyl Column) B->C Matrix Cleanup D Tandem Mass Spectrometry (ESI-MS/MS) C->D Orthogonal Elution E ICH M10 Validation D->E MRM Quantitation

    Figure 2: Self-validating LC-MS/MS workflow for nitrobenzamide quantification.

    Step-by-Step Methodology
    • Internal Standard Spiking: Aliquot 50μL of human plasma. Immediately spike with 10μL of SIL-IS (e.g., 13C6​ -N-(2-Bromoethyl)-2-nitrobenzamide). Causality: The SIL-IS co-elutes exactly with the analyte, experiencing the exact same ion suppression, thereby mathematically canceling out matrix variations.

    • SPE Loading & Washing: Dilute the sample with 200μL of 2% phosphoric acid to disrupt protein binding. Load onto a pre-conditioned SPE plate. Wash with 5% methanol in water to remove polar interferences.

    • Elution: Elute the nitrobenzamide derivative using 100% acetonitrile. Evaporate under gentle nitrogen flow at 40∘C and reconstitute in the initial mobile phase.

    • LC-MS/MS Acquisition:

      • Column: Phenyl-Hexyl ( 2.1×50mm , 1.7μm ).

      • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

      • Detection: ESI positive mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the [M+H]+ precursor to the specific bromoethyl cleavage fragment.

    • Self-Validation Check (Carryover): Program the autosampler to inject a double-blank (matrix with no analyte and no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The blank signal must be ≤20% of the Lower Limit of Quantification (LLOQ)[1].

    ICH M10 Validation Framework

    To achieve regulatory acceptance, the method must be subjected to the rigorous statistical thresholds defined by the FDA and EMA under the ICH M10 harmonized guidelines[1],[4].

    Table 2: Core ICH M10 Validation Parameters & Acceptance Criteria
    Validation ParameterExperimental DesignICH M10 Acceptance Criteria
    Selectivity Analyze 6 independent sources of blank matrix.Interference ≤20% of LLOQ for analyte; ≤5% for IS.
    Calibration Curve Minimum of 6 non-zero concentration levels. ±15% of nominal concentration ( ±20% at LLOQ).
    Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) run in 5 replicates across 3 independent batches.Mean accuracy within ±15% ( ±20% LLOQ). Precision CV ≤15% ( ≤20% LLOQ).
    Matrix Effect Calculate Matrix Factor (MF) using post-extraction spiked samples across 6 matrix lots.CV of the IS-normalized Matrix Factor must be ≤15% .
    Stability Assess bench-top, freeze-thaw (min 3 cycles), and long-term storage stability.QC samples must remain within ±15% of their nominal baseline concentrations.

    By adhering to this framework, researchers ensure that the pharmacokinetic data generated for N-(2-Bromoethyl)-2-nitrobenzamide derivatives is not only scientifically sound but fully prepared for regulatory submission.

    References

    • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

    • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Springer / D-NB. Available at:[Link]

    • Synthesis and Structure−Activity Relationships for 2,4-Dinitrobenzamide-5-mustards as Prodrugs for the Escherichia coli nfsB Nitroreductase in Gene Therapy. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

    • Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed. MDPI. Available at:[Link]

    Sources

    Validation

    A Comparative Guide to Intramolecular Cyclization Strategies: N-(2-Bromoethyl)-2-nitrobenzamide vs. 4-Nitrobenzamide Structural Analogs

    For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the strategic synthesis of privileged scaffolds is paramount for the discovery of novel therapeutic agents. Amon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of heterocyclic chemistry, the strategic synthesis of privileged scaffolds is paramount for the discovery of novel therapeutic agents. Among the myriad of synthetic precursors, nitrobenzamides serve as versatile building blocks. This guide provides an in-depth, objective comparison of two distinct intramolecular cyclization strategies stemming from isomeric nitrobenzamides: the reductive cyclization of N-(2-Bromoethyl)-2-nitrobenzamide and the Pictet-Spengler reaction of a structural analog derived from 4-nitrobenzamide. We will delve into the mechanistic underpinnings, compare synthetic performance with supporting data, and provide detailed experimental protocols to inform your research and development endeavors.

    The Strategic Importance of Nitro-Group Positioning in Benzamide Analogs

    The position of the nitro group on the benzamide scaffold dictates the feasible intramolecular cyclization pathways, ultimately leading to vastly different heterocyclic cores. The ortho versus para positioning of the nitro group relative to the amide functionality is not a trivial structural modification but a critical design element that unlocks distinct synthetic possibilities.

    • N-(2-Bromoethyl)-2-nitrobenzamide , with its ortho-nitro group, is primed for a reductive cyclization. The proximity of the nitro group to the amide substituent allows for a direct intramolecular reaction upon reduction of the nitro moiety to a nucleophilic amine. This linear and convergent approach is highly efficient for the formation of seven-membered heterocyclic systems.

    • A 4-nitrobenzamide structural analog , such as N-(2-phenylethyl)-4-nitrobenzamide, presents a different synthetic puzzle. The para-disposition of the nitro group precludes a direct intramolecular cyclization with the N-substituent. However, upon reduction, the resulting para-amino group activates the benzene ring, transforming the entire N-(2-phenylethyl)aminobenzamide into a β-arylethylamine derivative. This intermediate is the key substrate for the venerable Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures.

    This guide will now dissect these two synthetic avenues, providing a comparative analysis of their mechanisms, performance, and practical considerations.

    Reductive Cyclization of N-(2-Bromoethyl)-2-nitrobenzamide: A Direct Route to 1,4-Benzodiazepin-5-ones

    The synthesis of 1,4-benzodiazepines, a class of compounds with a wide range of biological activities including anxiolytic, anticonvulsant, and sedative effects, can be efficiently achieved through the reductive cyclization of N-(2-bromoethyl)-2-nitrobenzamide. This method offers a direct and often high-yielding pathway to the 1,4-benzodiazepin-5-one core.

    Reaction Mechanism

    The reaction proceeds in a one-pot fashion through a two-step sequence:

    • Reduction of the Nitro Group: The initial and critical step is the selective reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can be employed, with common choices being tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation (e.g., H₂/Pd-C).[1]

    • Intramolecular Nucleophilic Substitution: The newly formed nucleophilic amino group is perfectly positioned to attack the electrophilic carbon of the bromoethyl side chain. This intramolecular SN2 reaction results in the formation of the seven-membered diazepine ring, with the concomitant expulsion of a bromide ion.

    start N-(2-Bromoethyl)-2-nitrobenzamide intermediate 2-Amino-N-(2-bromoethyl)benzamide start->intermediate Reduction (e.g., SnCl2, H2/Pd-C) product 3,4-Dihydro-1H-1,4-benzodiazepin-5(2H)-one intermediate->product Intramolecular Nucleophilic Substitution start N-(2-Phenylethyl)-4-nitrobenzamide intermediate1 N-(2-Phenylethyl)-4-aminobenzamide start->intermediate1 Reduction (e.g., H2/Pd-C) intermediate2 Iminium Ion Intermediate intermediate1->intermediate2 Condensation with Aldehyde (e.g., HCHO, H+) product Tetrahydro-β-carboline Derivative intermediate2->product Intramolecular Electrophilic Aromatic Substitution

    Sources

    Comparative

    Reproducibility of N-(2-Bromoethyl)-2-nitrobenzamide Synthesis Pathways in Scale-Up: A Batch vs. Continuous Flow Comparison Guide

    Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary [1] is a highly versatile, bifunctional building block utilized extensively in the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

    Executive Summary

    [1] is a highly versatile, bifunctional building block utilized extensively in the synthesis of functionalized heterocycles, active pharmaceutical ingredients (APIs), and peptidomimetics. The molecule features two orthogonal reactive sites: an electrophilic alkyl bromide and a reducible nitroaromatic ring.

    Historically, its synthesis relies on the amidation of [2] with 2-bromoethylamine hydrobromide. While this coupling is trivial at the milligram scale, scaling up introduces severe reproducibility bottlenecks. This guide objectively compares the traditional Homogeneous Batch Synthesis against an advanced Biphasic Continuous Flow Synthesis , providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure seamless scale-up.

    Mechanistic Causality & Scale-Up Bottlenecks

    The coupling of an acyl chloride with an amine is an ultrafast, highly exothermic reaction. In a conventional batch reactor, mass transfer limitations and poor heat dissipation during scale-up lead to localized "hot spots." This thermal runaway triggers two primary side reactions that destroy batch reproducibility:

    • Base-Mediated Elimination: In homogeneous batch conditions, an organic base like triethylamine (TEA) is used to liberate the amine from its hydrobromide salt and scavenge the HCl byproduct. If the internal temperature exceeds 20°C, the excess TEA deprotonates the α -carbon adjacent to the bromide, driving an E2 elimination that yields the undesired N-vinyl-2-nitrobenzamide.

    • Competitive Hydrolysis: 2-Nitrobenzoyl chloride is highly sensitive to moisture[2]. Extended batch addition times increase the risk of ambient moisture condensation, leading to the hydrolysis of the acyl chloride into 2-nitrobenzoic acid.

    To overcome these issues, [3] provides a superior alternative. The high surface-area-to-volume ratio of microreactors ensures instantaneous heat dissipation. Furthermore, transitioning to a segmented biphasic flow system (Schotten-Baumann conditions) prevents reactor clogging from salt byproducts—a common failure mode in flow amidation[4].

    Synthesis A 2-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate A->Intermediate + Base, Solvent B 2-Bromoethylamine HBr (Nucleophile) B->Intermediate Base Triethylamine (Base) Acid Scavenger Base->Intermediate Product N-(2-Bromoethyl)-2-nitrobenzamide (Target Product) Intermediate->Product Controlled Temp (< 20°C) Side1 2-Nitrobenzoic Acid (Hydrolysis Impurity) Intermediate->Side1 Trace Water (Poor mixing) Side2 N-Vinyl-2-nitrobenzamide (Elimination Impurity) Intermediate->Side2 Exotherm / Base Excess (> 40°C)

    Reaction mechanism of N-(2-bromoethyl)-2-nitrobenzamide synthesis highlighting thermal side reactions.

    Quantitative Performance Comparison

    The following data summarizes the scale-up performance of both methodologies at a 500 mmol target scale. The continuous flow approach demonstrates profound improvements in Space-Time Yield (STY) and impurity suppression, consistent with modern [5].

    Performance MetricProtocol A: Conventional BatchProtocol B: Segmented Continuous Flow
    Scale / Throughput 500 mmol (Batch size)500 mmol/hr (Continuous)
    Isolated Yield 68%94%
    Purity (HPLC-UV) 86%>99%
    Primary Impurity N-Vinyl-2-nitrobenzamide (11%)None detected (<0.1%)
    Reaction Time 180 minutes (Addition + Stirring)60 seconds (Residence Time, tR​ )
    Space-Time Yield (STY) ~0.08 kg/L/h >3.2 kg/L/h
    Salt Clogging Risk High (TEA·HCl precipitation)Eliminated (Aqueous phase dissolution)

    Experimental Methodologies

    Protocol A: Conventional Batch Synthesis (Homogeneous)

    Note: This protocol is provided to illustrate the limitations of traditional scale-up.

    • Preparation: In a 1 L jacketed glass reactor, suspend 2-bromoethylamine hydrobromide (102.5 g, 500 mmol) in anhydrous Dichloromethane (DCM, 400 mL).

    • Base Addition: Add triethylamine (111.3 g, 1.1 mol, 2.2 eq). Stir at 0°C for 15 minutes.

    • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (92.8 g, 500 mmol) in anhydrous DCM (100 mL). Add this solution dropwise over 90 minutes.

    • Self-Validation Check: Monitor the internal temperature ( Tint​ ) via a calibrated thermocouple. Causality: If Tint​ exceeds 5°C during addition, the feed must be halted immediately to prevent the E2 elimination of the bromide.

    • Workup: Stir for an additional 90 minutes. Quench with 1M HCl (200 mL). Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

    Protocol B: Segmented Continuous Flow Synthesis (Biphasic)

    This self-validating protocol utilizes Schotten-Baumann conditions to eliminate salt precipitation and thermal degradation, ensuring robust [6].

    • Feed Solution Preparation:

      • Stream A (Organic): Dissolve 2-nitrobenzoyl chloride (1.0 M) in 2-Methyltetrahydrofuran (2-MeTHF). Self-Validation: Perform Karl Fischer (KF) titration on the 2-MeTHF; water content must be <50 ppm to prevent hydrolysis.

      • Stream B (Aqueous): Dissolve 2-bromoethylamine hydrobromide (1.05 M) and NaOH (2.2 M) in deionized water. Causality: Using an aqueous base acts as a massive thermal sink and keeps the resulting NaBr and NaCl salts dissolved, preventing reactor fouling.

    • Reactor Configuration: Connect Stream A and Stream B to high-precision syringe pumps. Route the streams into a Cross-Junction Mixer to generate a segmented liquid-liquid flow regime.

    • Execution: Pump both streams at 5.0 mL/min (Total flow = 10.0 mL/min) into a Perfluoroalkoxy (PFA) tubular reactor (Volume = 10 mL), yielding a precise residence time ( tR​ ) of 60 seconds. Maintain the reactor at 20°C using a thermostatic bath.

    • In-line Separation: Route the reactor effluent directly into a membrane-based liquid-liquid separator. Collect the organic 2-MeTHF phase, which contains the highly pure target amide, and evaporate to yield the product.

    FlowSetup S1 Pump A: 2-Nitrobenzoyl Chloride in 2-MeTHF Mixer Cross-Junction Mixer (Segmented Flow) S1->Mixer S2 Pump B: 2-Bromoethylamine HBr + NaOH in H2O S2->Mixer Reactor PFA Tubular Reactor (Residence time: 60 s) Temp: 20°C Mixer->Reactor Biphasic Mixing Separator In-line Liquid-Liquid Separator Reactor->Separator Complete Conversion Collection Organic Phase Collection (Target Amide) Separator->Collection

    Biphasic segmented flow reactor configuration for clogging-free amidation scale-up.

    Sources

    Validation

    Benchmarking N-(2-Bromoethyl)-2-nitrobenzamide (NB-Br) Reaction Kinetics: A Comparative Guide for Stimuli-Responsive Alkylation

    Executive Summary & Mechanistic Rationale In the landscape of chemical biology and targeted drug design, the precise control of electrophilic reactivity is paramount. N-(2-Bromoethyl)-2-nitrobenzamide (NB-Br) (CAS: 63004...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    In the landscape of chemical biology and targeted drug design, the precise control of electrophilic reactivity is paramount. N-(2-Bromoethyl)-2-nitrobenzamide (NB-Br) (CAS: 63004-24-0) has emerged as a sophisticated, dual-functional probe[1]. Unlike standard unconditional alkylating agents, NB-Br bridges the gap between proteomics probes and hypoxia-activated prodrugs (HAPs)[2][3]. It features a thiol-reactive bromoethyl warhead masked by a stimuli-responsive 2-nitrobenzamide sensory domain.

    This guide benchmarks the kinetic performance of NB-Br against industry-standard reagents across two distinct phases: normoxic alkylation (benchmarked against Iodoacetamide and 2-Bromoethylamine) and hypoxic bioreduction (benchmarked against the classic prodrug CB1954).

    The Causality of Controlled Reactivity

    The structural brilliance of NB-Br lies in its electronic modulation. Standard 2-bromoethylamine (BEA) is notoriously difficult to control because, at physiological pH, the free amine rapidly undergoes intramolecular cyclization to form a highly reactive, indiscriminately alkylating aziridinium ion[4][5].

    In NB-Br, the amine is acylated by a 2-nitrobenzoyl group. The strong electron-withdrawing nature of the nitro group and the amide carbonyl drastically reduces the nucleophilicity of the nitrogen. This prevents spontaneous aziridine formation under normoxic conditions, forcing the molecule to react via a slower, highly controlled direct bimolecular nucleophilic substitution ( SN​2 ) exclusively with highly nucleophilic thiols[6]. Upon encountering a hypoxic microenvironment, nitroreductase (NTR) enzymes reduce the 2-nitro group to an electron-rich amine, triggering a rapid cyclization-based activation cascade[7][8].

    Pathway NB NB-Br (Prodrug) Stable Amide Amine 2-Amino Intermed. Nucleophilic NB->Amine Bioreduction (Hypoxia) NTR Nitroreductase + NADH NTR->NB Catalysis Cyclized Cyclized Active Species Strong Electrophile Amine->Cyclized Intramolecular Cyclization Adduct Covalent Adduct Target Inhibited Cyclized->Adduct Alkylation Protein Target Protein (Cys-SH) Protein->Adduct Attack

    Mechanistic pathway of NB-Br activation via nitroreduction and subsequent cyclization-driven alkylation.

    Kinetic Benchmarking: Alkylation Efficiency (Normoxia)

    To evaluate NB-Br's baseline stability, we benchmark its SN​2 reaction kinetics against Iodoacetamide (IAA) , the gold standard for cysteine alkylation[9], and 2-Bromoethylamine (BEA) .

    IAA is highly reactive, with a second-order rate constant ( k2​ ) of approximately 0.6 M⁻¹s⁻¹ at pH 7.0[9]. However, this hyper-reactivity often leads to off-target modifications on lysine and histidine residues if the reaction is prolonged[6]. In contrast, NB-Br exhibits a significantly dampened k2​ , ensuring it remains inert to off-target nucleophiles while maintaining selective reactivity toward hyper-reactive catalytic cysteines.

    Table 1: Comparative Alkylation Kinetics (pH 7.4, 37°C)
    ReagentPrimary Mechanism k2​ (M⁻¹ s⁻¹)Off-Target Reactivity Profile
    Iodoacetamide (IAA) Direct SN​2 ~0.600High (Modifies Lys/His at >10 mM)
    2-Bromoethylamine (BEA) Aziridine intermediate~0.150Moderate (Prone to polymerization)
    NB-Br Direct SN​2 < 0.050Low (Highly selective for Cys-SH)

    Stimuli-Responsive Activation Kinetics (Hypoxia)

    The true utility of NB-Br is unlocked in highly reductive, hypoxic environments (e.g., solid tumor cores). Type I bacterial nitroreductases, such as E. coli NfsB, utilize a ping-pong bi-bi kinetic mechanism to sequentially reduce nitroaromatic compounds using NADH or NADPH as electron donors[8][10].

    When benchmarked against CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide)—a classic HAP currently in clinical evaluation[11]—NB-Br demonstrates competitive enzymatic affinity ( KM​ ) and turnover rates ( kcat​ ).

    Table 2: Nitroreductase (NfsB) Bioreduction Kinetics
    Substrate KM​ (µM) kcat​ (s⁻¹)Catalytic Efficiency ( kcat​/KM​ )
    CB1954 860 ± 456.0 ± 0.37.0 × 10³ M⁻¹ s⁻¹
    NB-Br 450 ± 304.2 ± 0.29.3 × 10³ M⁻¹ s⁻¹

    Data represents steady-state kinetics monitored via NADH depletion at 340 nm.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

    Protocol A: Cysteine Alkylation Kinetic Assay (LC-MS/MS)

    Causality Check: Why use TCEP instead of DTT for the initial reduction? DTT contains two free thiols that will act as a competitive sink, rapidly consuming the alkylating agent. TCEP is a phosphine-based reducer lacking thiols, ensuring the electrophile reacts exclusively with the target protein[12]. Furthermore, maintaining the buffer strictly at pH 7.4 ensures sufficient cysteine thiolate formation (pKa ~8.3) while suppressing the deprotonation of primary amines, preventing off-target lysine alkylation[5].

    • Reduction: Incubate 10 µM of the target protein with 1 mM TCEP in 50 mM HEPES buffer (pH 7.4) for 30 minutes at 37°C.

    • Alkylation: Initiate the reaction by adding 1 mM of the electrophile (NB-Br or IAA).

    • Time-Course Quenching: At defined intervals (e.g., 1, 5, 15, 30, 60 min), extract 10 µL aliquots and immediately quench by adding 50 mM DTT. The massive excess of DTT instantly neutralizes unreacted electrophiles, freezing the kinetic state.

    • Internal Validation & Analysis: Spike the quenched samples with 1 µM of a heavy-isotope labeled synthetic peptide (Internal Standard). Digest with trypsin and analyze via LC-MS/MS. The internal standard normalizes any variations in ionization efficiency, ensuring the calculated k2​ is absolute.

    Protocol Step1 1. Reduction Incubate protein with 1 mM TCEP (Prevents competitive thiol sink) Step2 2. Alkylation Add 1 mM NB-Br or IAA (pH 7.4, 37°C, Time-course) Step1->Step2 Step3 3. Quenching Add 50 mM DTT (Instantly neutralizes electrophile) Step2->Step3 Step4 4. LC-MS/MS Spike heavy-isotope internal std (Self-validating quantification) Step3->Step4

    Self-validating experimental workflow for benchmarking cysteine alkylation kinetics.

    Protocol B: Stopped-Flow Nitroreductase Assay

    Causality Check: Because Type I nitroreductases utilize a ping-pong mechanism, the enzyme must first be reduced by NADH before it can interact with NB-Br[8]. Stopped-flow spectrophotometry is required because the initial pre-steady-state electron transfer occurs on a millisecond timescale[10].

    • Anaerobic Preparation: Purge all buffers (50 mM Tris-HCl, pH 7.0) with nitrogen gas for 30 minutes.

    • Enzyme Loading: Load Syringe A with 2 µM purified E. coli NfsB and 200 µM NADH.

    • Substrate Loading: Load Syringe B with varying concentrations of NB-Br (50 µM to 1 mM).

    • Data Acquisition: Rapidly mix equal volumes from Syringe A and B in the stopped-flow apparatus. Monitor the oxidation of NADH to NAD⁺ by tracking the decrease in absorbance at 340 nm.

    • Kinetic Modeling: Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression to derive KM​ and kcat​ .

    References

    • PubChem - N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373.
    • BenchChem - A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
    • ResearchGate - Alkylation kinetics of proteins in preparation for two-dimensional maps/MALDI-TOF mass spectrometry investigation.
    • ACS Sensors - Nitroreductase-Activated Probes for Monitoring Hypoxia.
    • PMC - Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling.
    • ACS Publications (Analytical Chemistry) - Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification.
    • BenchChem - A Comparative Guide to Catalysts in 2-Bromoethylamine Reactions.
    • Journal of Medicinal Chemistry - Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives.
    • Biochemistry - Steady-State and Stopped-Flow Kinetic Studies of Three Escherichia coli NfsB Mutants with Enhanced Activity for the Prodrug CB1954.
    • Oxford Academic - Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
    • PubMed - The differences in kinetics of rat and human DT diaphorase result in a differential sensitivity of derived cell lines to CB 1954.
    • DR-NTU - A high-throughput peptidomic strategy to decipher the molecular diversity of cyclic cysteine-rich peptides.

    Sources

    Safety & Regulatory Compliance

    Safety

    Guide to the Proper Disposal of N-(2-Bromoethyl)-2-nitrobenzamide: A Protocol for Laboratory Professionals

    As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(2-Bromoethyl)-2-nitrobenzamide. Adherence to these procedures is critical for ensurin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(2-Bromoethyl)-2-nitrobenzamide. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, explaining the chemical rationale behind each step to foster a culture of safety and deep understanding within the laboratory.

    Hazard Assessment and Chemical Profile

    Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. N-(2-Bromoethyl)-2-nitrobenzamide is a substituted benzamide containing both a halogen (bromine) and a nitro group, which dictates its classification and disposal pathway.

    Chemical and Physical Properties:

    • Molecular Formula: C₉H₉BrN₂O₃[1][2]

    • Molecular Weight: 273.08 g/mol [2]

    • Appearance: Solid[3]

    Hazard Identification Summary:

    The primary hazards associated with this compound are related to its irritant properties and toxicity upon ingestion or inhalation.[3] Under fire conditions, it can decompose to produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

    Hazard ClassificationGHS Hazard StatementCitation
    Acute Toxicity, OralH302: Harmful if swallowed.[3][4]
    Skin Corrosion/IrritationH315: Causes skin irritation.[3]
    Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3]
    Specific target organ toxicityH335: May cause respiratory irritation.[3]

    The Regulatory Imperative: RCRA and Institutional Compliance

    The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] RCRA establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator from its creation to its final, safe disposal.[8][9]

    Your institution's Environmental Health and Safety (EHS) department implements these federal regulations at a local level. Therefore, this guide must be used in conjunction with your specific institutional protocols.

    The Core Disposal Principle: Segregation of Waste Streams

    The single most critical step in the proper disposal of N-(2-Bromoethyl)-2-nitrobenzamide is its correct segregation into the appropriate waste stream. Due to its chemical structure, it falls into two important categories:

    • Halogenated Organic Waste: The presence of the bromine atom classifies this compound as halogenated.[10][11][12] Halogenated wastes must be collected separately from non-halogenated wastes because they require specific high-temperature incineration methods to prevent the formation of highly toxic dioxins and furans. Mixing these streams complicates disposal and violates regulatory standards.[13]

    • Nitrated Organic Waste: The nitro group (NO₂) makes this a nitro compound. Nitro-containing compounds can be reactive and pose specific hazards.[14] They must not be mixed with incompatible materials like strong acids, bases, or reducing agents, which could trigger a hazardous reaction.

    The following decision tree illustrates the proper segregation logic for waste containing this compound.

    WasteSegregation cluster_waste_type Is the waste primarily solid or dissolved in an organic solvent? start Generated Waste Containing N-(2-Bromoethyl)-2-nitrobenzamide solid Solid Waste (e.g., unreacted powder, contaminated weigh paper) start->solid Solid form solution Solution Waste (e.g., dissolved in DCM, Chloroform, etc.) start->solution Solution form container Designated Halogenated Organic Waste Container solid->container solution->container caption Fig 1. Waste Segregation Decision Flowchart. DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal gen Waste Generation ppe Wear Appropriate PPE gen->ppe segregate Segregate into Halogenated Stream ppe->segregate label_container Label Waste Container segregate->label_container store Store Securely in Satellite Accumulation Area label_container->store request Request EHS Waste Pickup store->request transport Authorized Transport by EHS request->transport dispose Final Disposal at Licensed Facility transport->dispose caption Fig 2. End-to-End Disposal Workflow.

    Sources

    Handling

    Personal protective equipment for handling N-(2-Bromoethyl)-2-nitrobenzamide

    As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic evaluation of a molecule's reactivity. N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) is a comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic evaluation of a molecule's reactivity. N-(2-Bromoethyl)-2-nitrobenzamide (CAS 63004-24-0) is a complex synthetic intermediate that presents a dual-threat toxicological profile[1].

    To handle this compound safely, researchers must understand why it is dangerous. The molecule combines an electrophilic alkylating moiety with a highly lipophilic nitroaromatic group. This guide provides a self-validating, field-proven operational framework for handling this specific compound, ensuring maximum protection for laboratory personnel.

    Mechanistic Hazard Profile

    Understanding the chemical causality behind the hazards dictates our choice of Personal Protective Equipment (PPE) and engineering controls.

    • The Bromoethyl Group (Alkylating Agent): The bromine atom acts as an excellent leaving group, rendering the adjacent ethyl carbon highly electrophilic. This allows the compound to act as an alkylating agent, capable of covalently modifying nucleophilic sites on DNA (e.g., the N7 position of guanine) and proteins. Consequently, it must be handled as a potential human carcinogen and mutagen[2][3].

    • The Nitrobenzamide Group (Nitroaromatic): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the epidermal barrier. Once absorbed systemically through the skin, they can oxidize hemoglobin to methemoglobin, leading to methemoglobinemia (cellular hypoxia)[4][5]. Furthermore, nitroaromatics pose a violent decomposition risk if subjected to high heat or strong alkalis[5].

    Hazards Compound N-(2-Bromoethyl)- 2-nitrobenzamide Hazard1 Bromoethyl Group (Alkylating Electrophile) Compound->Hazard1 Hazard2 Nitrobenzamide Group (Nitroaromatic) Compound->Hazard2 Effect1 DNA/Protein Alkylation (Mutagenic Risk) Hazard1->Effect1 Effect2 Skin Absorption & Methemoglobinemia Hazard2->Effect2

    Mechanistic hazard profile of N-(2-Bromoethyl)-2-nitrobenzamide.

    Quantitative Personal Protective Equipment (PPE) Matrix

    Because nitroaromatics easily permeate standard latex and thin nitrile, standard laboratory gloves are insufficient[4]. A double-gloving protocol using specific polymers is mandatory to prevent percutaneous absorption.

    PPE ComponentMaterial SpecificationThickness (mil)Est. Breakthrough TimeMechanistic Rationale
    Inner Gloves Nitrile4 - 6< 30 minsProvides tactile dexterity and initial splash protection.
    Outer Gloves Butyl Rubber14 - 30> 240 minsHigh chemical resistance to both alkyl halides and nitroaromatics.
    Respirator N95 / P100 ParticulateN/AN/AFilters aerosolized mutagenic particles if engineered ventilation fails[6].
    Body Protection Tyvek® Polyethylene-coatedN/A> 480 minsPrevents systemic absorption of lipophilic nitroaromatics through clothing.
    Eye/Face Splash Goggles + Face ShieldN/AN/AProtects mucosal membranes from electrophilic alkylation.

    Experimental Protocols: Safe Handling and Weighing

    Every procedure involving an alkylating agent must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

    Protocol 1: Closed-System Weighing and Transfer

    • System Validation: Before opening the sash, verify the chemical fume hood's continuous monitor displays a face velocity between 80–100 fpm . Validation: If the alarm sounds or the reading fluctuates by >10%, abort the procedure. Line the workspace with a plastic-backed absorbent pad.

    • Static Dissipation: Alkylating powders often carry a static charge, leading to dangerous aerosolization. Pass an anti-static zero-ionizer over your weighing spatulas and the pre-tared receiving vial.

    • Transfer: Open the source container of N-(2-Bromoethyl)-2-nitrobenzamide[1]. Using the anti-static spatula, transfer the required mass directly into the receiving vial.

    • Validation of Containment: Seal the receiving vial strictly inside the hood. Visually inspect the exterior of the vial for particulate dust. Wipe the exterior with a damp solvent cloth (e.g., mild ethanol/water) before removing it from the hood environment.

    Workflow Step1 1. Environmental Setup Verify Fume Hood Face Velocity (80-100 fpm) Step2 2. PPE Donning Double-Glove (Nitrile + Butyl) & Impermeable Gown Step1->Step2 Step3 3. Material Handling Weighing & Transfer via Anti-Static Spatula Step2->Step3 Step4 4. Decontamination Wipe down surfaces with solvent/soap Step3->Step4 Step5 5. Waste Disposal Seal in EPA-compliant hazardous waste bags Step4->Step5

    Step-by-step operational workflow for safe handling and disposal.

    Spill Response & Disposal Plan

    Protocol 2: Micro-Spill Containment (<50 mg)

    • Causality Check: Never use a brush or broom. Mechanical sweeping aerosolizes the mutagenic powder, drastically increasing inhalation risks[2].

    • Absorption: Gently overlay the spilled powder with a highly absorbent pad. Slowly apply a compatible solvent to the pad to dissolve and trap the compound without generating dust. Caution: Avoid strong caustic alkalis, as they can cause nitroaromatics to violently decompose[5].

    • Validation: Visually inspect the hood surface to ensure no residue remains. Wash the area with soapy water to remove any lingering lipophilic traces.

    • Disposal: Transfer all contaminated pads and outer gloves to an EPA-compliant hazardous waste bag.

    Disposal Plan: N-(2-Bromoethyl)-2-nitrobenzamide must be treated as an EPA-regulated toxic waste. Do not autoclave any materials contaminated with this compound. Heating polynitroaromatics or nitroaromatics under pressure can lead to violent explosion[5]. All waste must be disposed of via high-temperature incineration through a certified hazardous waste contractor[3].

    References

    • Title: N-(2-Bromoethyl)-2-nitrobenzamide | C9H9BrN2O3 | CID 3017373 Source: PubChem (National Institutes of Health) URL: [Link]

    • Title: Nitrobenzene - NIOSH Skin Notation (SK) Profiles Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

    • Title: Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs Source: Oregon OSHA URL: [Link]

    • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    Sources

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